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  • Product: 3-Methylpentane-1,3,5-triol
  • CAS: 7564-64-9

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-Methylpentane-1,3,5-triol

[1][2][3] Executive Summary 3-Methylpentane-1,3,5-triol (CAS 7564-64-9) is a specialized aliphatic polyol derived from the complete reduction of mevalonic acid or 3-hydroxy-3-methylglutaric acid (HMG) derivatives.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

3-Methylpentane-1,3,5-triol (CAS 7564-64-9) is a specialized aliphatic polyol derived from the complete reduction of mevalonic acid or 3-hydroxy-3-methylglutaric acid (HMG) derivatives.[1][2] Unlike common linear triols (e.g., glycerol), this molecule features a branched structure with a central tertiary hydroxyl group flanked by two primary hydroxyethyl arms. This unique architecture renders it a critical building block in polyurethane synthesis , where it functions as a high-performance cross-linker, and in dendrimer chemistry as a branching core.

This guide details the physicochemical properties, synthetic protocols, and reactivity profiles of 3-methylpentane-1,3,5-triol, providing researchers with the actionable data required for high-precision polymer and drug delivery applications.

Molecular Architecture & Physicochemical Profile[5][6]

Structural Analysis

The molecule consists of a five-carbon chain with hydroxyl groups at positions 1, 3, and 5, and a methyl group at position 3.

  • Symmetry & Stereochemistry: A critical feature of 3-methylpentane-1,3,5-triol is its achirality .[2] Although derived from chiral precursors like (R)-mevalonolactone, the reduction of the C1 carboxyl group to a hydroxymethyl group renders the two "arms" of the molecule (C1-C2 and C5-C4) identical. Consequently, the central carbon (C3) becomes a non-stereogenic center, and the molecule exists as a meso compound .

  • Hydroxyl Differentiation:

    • Primary Hydroxyls (C1, C5): Highly reactive, sterically accessible; primary sites for esterification and urethane formation.

    • Tertiary Hydroxyl (C3): Sterically hindered and prone to acid-catalyzed dehydration; imparts hydrolytic stability to resulting polymers.[2]

Physicochemical Data Table
PropertyValueNotes
CAS Number 7564-64-9
Molecular Formula C₆H₁₄O₃
Molecular Weight 134.17 g/mol
Appearance Colorless, viscous liquidHygroscopic
Boiling Point ~216 °C @ 0.5 mmHgDecomposes at atm.[1][2][3][4][5][6][7] pressure
Density 1.112 g/mL (25 °C)High density due to H-bonding
Refractive Index

1.475
Solubility Water, DMSO, MeOH, THFInsoluble in non-polar alkanes
pKa ~14.4 (Primary OH)Predicted

Synthetic Routes & Production

The synthesis of 3-methylpentane-1,3,5-triol is primarily achieved through the exhaustive reduction of mevalonolactone (MVL) or diesters of 3-hydroxy-3-methylglutaric acid.[2]

Protocol: Reduction of Mevalonolactone

This protocol describes the reduction using Lithium Aluminum Hydride (LiAlH₄), ensuring complete conversion of the lactone carbonyl to the primary alcohol.[2]

Reagents:

  • Mevalonolactone (MVL)[2]

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 equivalents)[2]

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Sulfate (Na₂SO₄) decahydrate (for quenching)[2]

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck round-bottom flask under Argon atmosphere, suspend LiAlH₄ (2.5 eq) in anhydrous THF (0.5 M relative to MVL). Cool the suspension to 0 °C using an ice bath.

  • Addition: Dissolve Mevalonolactone (1.0 eq) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic.[2]

  • Reflux: Once addition is complete, remove the ice bath and warm to room temperature. Heat the mixture to reflux (66 °C) for 4–6 hours to ensure complete reduction of the hemiacetal intermediate.

  • Quenching (Fieser Method): Cool to 0 °C. Carefully add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL per g LiAlH₄), and finally water (3 mL per g LiAlH₄).

  • Isolation: Stir the granular precipitate for 30 minutes. Filter through a celite pad.[2] Dry the filtrate over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purification: The crude triol is purified via vacuum distillation (bp 216 °C @ 0.5 mmHg) to yield a colorless oil.[2]

Synthesis Pathway Visualization[5]

SynthesisPathway cluster_conditions Reaction Conditions MVL Mevalonolactone (C6H10O3) Inter Hemiacetal Intermediate MVL->Inter LiAlH4 (Red. 1) Triol 3-Methylpentane-1,3,5-triol (C6H14O3) Inter->Triol LiAlH4 (Red. 2) cond Solvent: THF Temp: 0°C -> Reflux Quench: Fieser Method

Figure 1: Stepwise reduction of Mevalonolactone to 3-Methylpentane-1,3,5-triol.

Reactivity & Functionalization[5][10]

The chemical utility of 3-methylpentane-1,3,5-triol stems from the differential reactivity of its hydroxyl groups.

Polymerization (Polyurethanes)

The triol acts as a chain cross-linker .[2]

  • Mechanism: The primary hydroxyls (C1, C5) react rapidly with isocyanates (R-NCO) to form linear urethane linkages. The tertiary hydroxyl (C3) reacts more slowly due to steric hindrance, eventually forming the cross-link point that creates a thermoset network.[2]

  • Impact: Increases the Glass Transition Temperature (

    
    ) and solvent resistance of the final polymer.[2]
    
Acid-Catalyzed Dehydration

Under acidic conditions (e.g., p-TsOH, heat), the molecule undergoes dehydration.

  • Pathway A (Cyclization): Intramolecular etherification between C1 and C5 hydroxyls can yield 4-hydroxy-4-methyltetrahydropyran .[2]

  • Pathway B (Elimination): Dehydration of the tertiary alcohol (C3) yields 3-methylpent-3-ene-1,5-diol .[2] This is often the dominant pathway in strong acid due to the stability of the tertiary carbocation intermediate.[2]

Reactivity Map[5]

ReactivityMap cluster_acid Acidic Conditions (H+) cluster_base Basic/Neutral Conditions (Isocyanates) Triol 3-Methylpentane-1,3,5-triol Carbocation 3° Carbocation Intermediate Triol->Carbocation -H2O (Dehydration) Polyurethane Cross-linked Polyurethane Network Triol->Polyurethane + Diisocyanate (Step-Growth Polymerization) Alkene 3-Methylpent-3-ene-1,5-diol (Elimination Product) Carbocation->Alkene Elimination Cyclic 4-Hydroxy-4-methyl- tetrahydropyran (Cyclization Product) Carbocation->Cyclic Intramolecular Attack

Figure 2: Divergent reactivity pathways under acidic vs. polymerization conditions.[2]

Applications in Drug Development & Materials[5]

Polyurethane Biomaterials

In biomedical engineering, 3-methylpentane-1,3,5-triol is used to synthesize biodurable polyurethanes . The methyl group at C3 disrupts crystallinity, enhancing the flexibility and transparency of the polymer, while the trifunctionality ensures a robust, cross-linked network suitable for catheter coatings and adhesive films.

Dendrimer Synthesis

The molecule serves as a branching unit (AB2 or AB3 monomer) in the synthesis of hyperbranched polyesters and dendrimers.[2] Its aliphatic nature provides a flexible core, contrasting with rigid aromatic branching units, which is advantageous for drug delivery vehicles requiring high solubility and encapsulation efficiency.[2]

Semiconductor Adhesives

Recent patent literature identifies the triol as a key component in adhesive compositions for semiconductor circuits, where it acts as a stress-relieving agent during the thermal curing of conductive films.

Safety & Handling

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)[2]

    • Eye Irritation: Category 2A (H319)[2]

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • Handling: Hygroscopic.[2] Store under inert gas (Argon/Nitrogen) to prevent moisture absorption, which complicates stoichiometric calculations in polymer synthesis.[2]

  • PPE: Standard chemical resistant gloves (Nitrile), safety goggles, and fume hood usage are mandatory during synthesis and thermal processing.

References

  • Preparation of Mevalonolactone and Analogs. Journal of the Chemical Society, Perkin Transactions 1. Detailed protocol for the reduction of mevalonic acid derivatives.

  • Polymers prepared from mevalonolactone and derivatives. US Patent 20160130389A1.[2] Describes the synthesis of "MVLtriol" (3-methylpentane-1,3,5-triol) and its use in polyurethane dispersions.

  • Thermoplastic polyurethane resins. US Patent 4400498A.[2] Identifies 3-methylpentane-1,3,5-triol as a critical short-chain triol for cross-linking.[8][2]

  • Adhesive composition for connecting semiconductor circuits. WO Patent 2020251219A1. Application of the triol in high-performance electronic adhesives.[2]

  • 3-Methylpentane-1,3,5-triol Compound Summary. PubChem. Physicochemical data and toxicity identifiers.

Sources

Exploratory

Technical Whitepaper: 3-Methylpentane-1,3,5-triol

Structural Elucidation, Synthetic Protocols, and Macromolecular Utility[1] Executive Summary 3-Methylpentane-1,3,5-triol (CAS: 7564-64-9) represents a strategic aliphatic polyol in organic synthesis and materials science...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation, Synthetic Protocols, and Macromolecular Utility[1]

Executive Summary

3-Methylpentane-1,3,5-triol (CAS: 7564-64-9) represents a strategic aliphatic polyol in organic synthesis and materials science.[1] Structurally characterized by a branched pentane backbone with hydroxyl functionalities at the 1, 3, and 5 positions, this molecule serves as a critical trifunctional cross-linker in polymer chemistry and a structural mimetic in pharmacological research. This guide provides a rigorous analysis of its structural symmetry, validated synthetic methodologies via hydride reduction, and its application as a pharmacophore analog for mevalonate pathway intermediates.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule exhibits a unique symmetry that defines its spectroscopic and physical behavior.[1] Unlike asymmetric triols, the central carbon (C3) of 3-methylpentane-1,3,5-triol is bonded to a methyl group, a hydroxyl group, and two identical hydroxyethyl (


) arms.[1]

Key Structural Parameters:

  • Formula:

    
    
    
  • Molecular Weight: 134.17 g/mol [2][3][4]

  • Stereochemistry: Achiral (Meso-like architecture). Although C3 is a quaternary center, the molecule possesses a plane of symmetry, rendering it optically inactive.[1] C3 is a prochiral center.[1]

  • Hydrogen Bonding: The tertiary hydroxyl at C3 is sterically distinct from the primary hydroxyls at C1 and C5, allowing for differential reactivity in esterification or urethane formation.[1]

Table 1: Physicochemical Properties
PropertyValueSource Validity
Boiling Point 216 °C (at 0.5 mmHg)Vacuum distillation required due to high polarity [1].[1]
Density 1.112 g/mL (25 °C)Consistent with viscous polyol nature [2].[1]
Refractive Index

1.475
Standard purity metric [2].[1]
Solubility DMSO, Water, MethanolHighly hydrophilic due to 3 H-bond donors.
Synthetic Methodology (Expertise & Experience)

The most robust route to high-purity 3-methylpentane-1,3,5-triol involves the exhaustive reduction of 3-hydroxy-3-methylglutaric acid (HMG) or its diesters (e.g., diethyl ester).[1]

Why this route? Direct alkylation strategies often yield complex mixtures.[1] Reducing the HMG scaffold preserves the central quaternary carbon and the methyl substituent while simultaneously converting both terminal carboxylates to primary alcohols.[1]

Protocol: Lithium Aluminum Hydride (LiAlH4) Reduction[1]

Safety Pre-requisite: LiAlH4 is pyrophoric.[1] All operations must occur under


 or Ar atmosphere in anhydrous solvents.[1]
  • Precursor Preparation: Dissolve 3-hydroxy-3-methylglutaric acid diethyl ester (1.0 eq) in anhydrous THF.

  • Reduction Phase:

    • Cool a suspension of LiAlH4 (4.0 eq) in THF to 0°C.

    • Add the ester solution dropwise.[1] The reaction is exothermic; maintain temperature <10°C to prevent runaway.[1]

    • Mechanistic Insight: The hydride attacks the carbonyl carbons of the ester groups.[1] The tertiary alcohol at C3 remains untouched but may form an alkoxide intermediate, consuming 1 equivalent of hydride temporarily.[1]

  • Reflux: Warm to room temperature and reflux for 4–6 hours to ensure complete reduction of the sterically hindered intermediates.

  • Fieser Quenching (Critical Step):

    • To work up

      
       grams of LiAlH4, add sequentially: 
      
      
      
      mL
      
      
      ,
      
      
      mL 15% NaOH, and
      
      
      mL
      
      
      .[1]
    • Reasoning: This produces a granular, sand-like precipitate of aluminum salts that is easily filtered, avoiding the gelatinous emulsions typical of acid workups.[1]

  • Purification:

    • Filter solids and wash with hot THF.[1]

    • Concentrate filtrate in vacuo.[1]

    • Distill: Perform Kugelrohr or fractional distillation at 0.5 mmHg (bp ~216°C).

Synthesis_Pathway HMG_Ester HMG Diethyl Ester (C10H18O5) Intermediate Alkoxide Complex (Tetrahedral) HMG_Ester->Intermediate Hydride Attack (0°C) LiAlH4 LiAlH4 (Excess) Anhydrous THF LiAlH4->Intermediate Quench Fieser Workup (H2O / NaOH) Intermediate->Quench Reflux 6h Product 3-Methylpentane-1,3,5-triol (C6H14O3) Quench->Product Hydrolysis

Figure 1: Synthetic workflow for the reduction of HMG esters to the target triol, highlighting the critical quenching step.

Spectroscopic Characterization

Due to the plane of symmetry passing through C3, the NMR spectra are simpler than the formula suggests.[1]

  • 1H NMR (DMSO-d6):

    • 
       ~1.05 ppm (3H, s):  Methyl group at C3.[1]
      
    • 
       ~1.5–1.7 ppm (4H, m):  Methylene protons at C2 and C4 (chemically equivalent).[1]
      
    • 
       ~3.5 ppm (4H, t):  Methylene protons at C1 and C5 (hydroxymethyl groups).[1]
      
    • 
       ~4.2–4.5 ppm:  Hydroxyl protons (broad, solvent dependent).[1]
      
  • 13C NMR:

    • Expect only 4 distinct signals despite having 6 carbons:

      • Methyl carbon.[1][5]

      • Quaternary C3.

      • Equivalent C2/C4.[1]

      • Equivalent C1/C5.[1]

Applications in Drug Development & Materials[1]
5.1 Pharmacophore Mimicry

The 3-methylpentane-1,3,5-triol scaffold mimics the reduced form of mevalonate.[1] In drug discovery, it serves as a structural probe for enzymes binding HMG-CoA or mevalonate.[1]

  • Mechanism: The spatial arrangement of the C1 and C5 hydroxyls, combined with the C3 methyl/hydroxyl motif, creates a "pharmacophore triangle" that can chelate active site metal ions or engage in specific H-bond networks within statin-target proteins [3].[1]

5.2 Polymer Cross-Linking

In the synthesis of biodegradable polyesters or polyurethanes, this triol acts as a branching agent .[1]

  • Function: The primary alcohols (C1/C5) react rapidly to form the main chain, while the tertiary alcohol (C3) reacts slower (or requires specific catalysis), allowing for controlled branching or post-polymerization functionalization.[1]

Applications cluster_Pharma Pharma & Bio-Organic cluster_Materials Polymer Science Triol 3-Methylpentane-1,3,5-triol HMG_Mimic Mevalonate Pathway Mimetic Triol->HMG_Mimic Crosslinker Hyperbranched Polymers Triol->Crosslinker Enzyme_Probe Active Site Probing HMG_Mimic->Enzyme_Probe Polyurethanes Structural Integrity Crosslinker->Polyurethanes

Figure 2: Dual utility of the triol scaffold in pharmacological mimicry and macromolecular engineering.[1]

References
  • GuideChem. (2024).[1] 3-Methylpentane-1,3,5-triol Physical Properties and MSDS. Retrieved from [1][6]

  • ChemicalBook. (2024).[1][7] Product Specifications: 3-Methylpentane-1,3,5-triol (CAS 7564-64-9).[1][2][6][8][9] Retrieved from [1][2]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 24219, 3-Methylpentane-1,3,5-triol. Retrieved from [1][10]

  • Santa Cruz Biotechnology. (2024).[1][8] Biochemical Reagents: 3-Methylpentane-1,3,5-triol. Retrieved from [1][8]

Sources

Foundational

Technical Guide: Solubility Profile &amp; Physicochemical Characterization of 3-Methylpentane-1,3,5-triol

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization of 3-Methylpentane-1,3,5-triol. [1] Executive Summary 3-Methylpentane-1,3,5-triol (MPT) is a low...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization of 3-Methylpentane-1,3,5-triol.

[1]

Executive Summary

3-Methylpentane-1,3,5-triol (MPT) is a low-molecular-weight aliphatic triol characterized by a unique branched structure containing two primary hydroxyl groups and one tertiary hydroxyl group.[1] Its high polarity and hydrogen-bonding capacity make it a critical crosslinking agent in polyurethane synthesis and a hydrophilic modifier in pharmaceutical formulations.[1] This guide provides an in-depth analysis of its solubility behavior, driven by thermodynamic principles, and outlines standardized protocols for experimental verification.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

Before analyzing solubility, one must understand the structural moieties that dictate solute-solvent interactions.[1]

PropertySpecification
Chemical Name 3-Methylpentane-1,3,5-triol
CAS Registry Number 7564-64-9
Molecular Formula C₆H₁₄O₃
Molecular Weight 134.17 g/mol
Physical State Viscous Colorless Liquid / Oil
LogP (Octanol/Water) -0.9 (Calculated)
H-Bond Donors 3 (2 Primary -OH, 1 Tertiary -OH)
H-Bond Acceptors 3
Structural Implications on Solubility

The molecule features a neopentyl-like core with a tertiary alcohol at the branching point.[1]

  • Primary Hydroxyls (C1, C5): Highly accessible for intermolecular hydrogen bonding, driving solubility in polar protic solvents.[1]

  • Tertiary Hydroxyl (C3): Sterically hindered but contributes significantly to the molecule's overall polarity and viscosity.[1]

  • Hydrophobic Shielding: The methyl group at C3 provides a minor hydrophobic region, but it is overwhelmed by the three hydrophilic hydroxyl groups.[1]

Solubility Profile

The following data categorizes the solubility of MPT based on solvent polarity and dielectric constants.

Table 1: Qualitative Solubility Matrix

Data derived from structural analogs (e.g., Trimethylolpropane, 1,2,6-Hexanetriol) and thermodynamic modeling.

Solvent ClassRepresentative SolventSolubility StatusMechanistic Rationale
Polar Protic WaterHighly Soluble Strong H-bond networking; entropy of mixing favors dissolution.[1]
Polar Protic Methanol / EthanolSoluble Hydroxyl groups interact favorably; solvation energy overcomes lattice/cohesive energy.[1]
Polar Aprotic DMSOSoluble High dielectric constant facilitates interaction with polar -OH groups.[1]
Polar Aprotic AcetoneModerately Soluble Dipole-dipole interactions exist, but lack of H-bond donation from solvent limits solubility compared to alcohols.[1]
Chlorinated ChloroformSparingly Soluble Soluble upon heating; limited interaction at room temperature due to polarity mismatch.[1]
Non-Polar Hexane / TolueneInsoluble Dominant hydrophobic effect; solvent-solvent dispersion forces exclude the polar triol.[1]

Thermodynamic Modeling (Hansen Solubility Parameters)

To predict solubility in novel solvent systems, we utilize Hansen Solubility Parameters (HSP).[1] The total cohesive energy density is split into dispersion (


), polar (

), and hydrogen bonding (

) components.

Estimated HSP for 3-Methylpentane-1,3,5-triol:

  • 
     (Dispersion): ~17.0 MPa
    
    
    
    [1]
  • 
     (Polarity): ~12.5 MPa
    
    
    
    [1]
  • 
     (H-Bonding): ~24.0 MPa
    
    
    
    [1]
Visualization: Solute-Solvent Interaction Logic

The following diagram illustrates the decision logic for solvent selection based on intermolecular forces.

SolubilityMechanism MPT 3-Methylpentane-1,3,5-triol (Solute) Interaction Interaction Type? MPT->Interaction Solvent Candidate Solvent Solvent->Interaction HBond H-Bonding (Water, Alcohols) Interaction->HBond Protic Dipole Dipole-Dipole (DMSO, Acetone) Interaction->Dipole Aprotic Polar Dispersion London Dispersion (Hexane, Toluene) Interaction->Dispersion Non-Polar Result_High High Solubility HBond->Result_High Strong Match Result_Mod Moderate/Conditional Dipole->Result_Mod Partial Match Result_Low Insoluble/Phase Sep Dispersion->Result_Low Mismatch

Figure 1: Thermodynamic decision tree for predicting MPT solubility based on solvent interaction types.

Experimental Protocols

As specific quantitative data for MPT can be scarce in public literature, the following self-validating protocols are recommended for in-house determination.

Protocol A: Shake-Flask Method (Standard)

Objective: Determine saturation solubility at equilibrium.[1]

  • Preparation: Add excess 3-Methylpentane-1,3,5-triol to 10 mL of the target solvent in a glass vial.

  • Equilibration:

    • Seal vial and place in a temperature-controlled orbital shaker (25°C ± 0.1°C).

    • Agitate at 200 RPM for 24–48 hours.

  • Separation:

    • Centrifuge the mixture at 3000 RPM for 10 minutes to pellet undissolved material.

    • Alternatively, filter the supernatant through a 0.45 µm PTFE syringe filter (ensure filter compatibility).[1]

  • Quantification:

    • Analyze the filtrate using HPLC-RI (Refractive Index Detector) or GC-FID .[1]

    • Note: MPT has weak UV absorption; UV-Vis detection is not recommended unless derivatized.[1]

Protocol B: Visual Cloud Point Method (High Throughput)

Objective: Rapid screening of miscibility limits.[1]

  • Titration: Place a known mass of MPT in a vial.[1]

  • Addition: Progressively add solvent in 100 µL aliquots under stirring.

  • Observation: Record the volume required to transition from a turbid mixture to a clear solution.

  • Calculation:

    
    [1]
    
Visualization: Analytical Workflow

ExperimentalWorkflow Start Start: Solubility Determination Mix Mix Excess MPT + Solvent Start->Mix Equilibrate Equilibrate (24h, 25°C) Mix->Equilibrate Filter Filter Supernatant (0.45 µm) Equilibrate->Filter Analyze Quantification Method? Filter->Analyze GC GC-FID (Volatile Solvents) Analyze->GC HPLC HPLC-RI (Aqueous/High BP Solvents) Analyze->HPLC Calc Calculate Solubility (g/100g) GC->Calc HPLC->Calc

Figure 2: Step-by-step workflow for quantitative solubility analysis.

Applications & Implications

The solubility profile of MPT dictates its utility in several high-value sectors:

  • Polyurethane Synthesis: MPT acts as a chain extender or crosslinker.[1] Its solubility in polyols (but insolubility in isocyanates prior to reaction) requires precise formulation to prevent phase separation during the "A-side" and "B-side" mixing .[1]

  • Pharmaceuticals: Due to its hydrophilicity (LogP -0.9), it serves as a co-solvent or stabilizer in aqueous drug formulations, potentially enhancing the bioavailability of poorly soluble APIs by disrupting water structure.

  • Coatings: Used in polyester resins where solubility in esters (like butyl acetate) is often required; however, MPT's high polarity may require co-solvents (e.g., alcohols) to maintain compatibility in organic coating formulations.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24219, 3-Methylpentane-1,3,5-triol.[1] Retrieved January 29, 2026 from [Link]

Sources

Exploratory

Physicochemical Characterization and Synthetic Utility of 3-Methylpentane-1,3,5-triol

Executive Summary 3-Methylpentane-1,3,5-triol (MPT) is a trifunctional polyol (C₆H₁₄O₃) with a molecular weight of 134.17 g/mol .[1][2][3] While structurally related to the mevalonate pathway intermediates, its primary i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylpentane-1,3,5-triol (MPT) is a trifunctional polyol (C₆H₁₄O₃) with a molecular weight of 134.17 g/mol .[1][2][3] While structurally related to the mevalonate pathway intermediates, its primary industrial utility lies in material science as a low-molecular-weight cross-linker for high-performance polyurethanes and polyesters. Its unique structure—comprising two primary hydroxyls and one tertiary hydroxyl—offers differential reactivity, making it a valuable scaffold for dendrimer synthesis and complex pharmaceutical intermediates.

This technical guide provides a comprehensive analysis of MPT, moving from fundamental physicochemical properties to robust synthetic protocols and validated analytical methodologies.

Fundamental Physicochemical Profile[1]

The precise molecular weight of MPT is critical for stoichiometric calculations in polymerization reactions, particularly when determining the Hydroxyl Number (


), a key quality attribute in polyurethane formulation.
Stoichiometric Data
ParameterValuePrecision Note
Molecular Formula C₆H₁₄O₃-
Molecular Weight 134.17 g/mol Based on IUPAC atomic weights (C=12.011, H=1.008, O=15.999)
Monoisotopic Mass 134.0943 DaCritical for Mass Spectrometry (MS) calibration
Hydroxyl Content 38.0% (by weight)High OH density facilitates rigid network formation
Theoretical OH Value 1253 mg KOH/gCalculated as

Physical Constants
  • CAS Number: 7564-64-9[1][3][4][5]

  • Appearance: Colorless, viscous, hygroscopic liquid.

  • Boiling Point: ~216°C at 0.5 mmHg (Requires high vacuum for distillation).

  • Density: 1.112 g/mL at 25°C.[1]

  • Solubility: Highly soluble in water, alcohols, and DMSO; sparingly soluble in non-polar solvents (hexane).

Synthetic Routes & Production

The synthesis of 3-methylpentane-1,3,5-triol is most reliably achieved through the exhaustive reduction of 3-hydroxy-3-methylglutaric acid (HMG) diesters or mevalonolactone. This route ensures the preservation of the tertiary alcohol while converting the terminal carbonyls to primary alcohols.

Protocol: LiAlH₄ Reduction of Dimethyl 3-Hydroxy-3-methylglutarate

Causality: Lithium Aluminum Hydride (LiAlH₄) is selected over borohydrides because ester reduction requires a strong nucleophilic hydride source. The reaction must be performed under anhydrous conditions to prevent reagent quenching.

Reagents:

  • Dimethyl 3-hydroxy-3-methylglutarate (Substrate)

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 molar equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Sulfate (Na₂SO₄) (Drying agent)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Nitrogen (

    
    ).
    
  • Slurry Preparation: Suspend LiAlH₄ in anhydrous THF at 0°C.

  • Addition: Dropwise add the diester dissolved in THF. Note: Exothermic reaction; maintain temperature <10°C to prevent side reactions.

  • Reflux: Once addition is complete, warm to room temperature and then reflux for 4 hours to ensure complete reduction of the ester moieties.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add water, 15% NaOH, and water in a 1:1:3 ratio (by volume relative to LiAlH₄ mass) to precipitate aluminum salts as a granular solid.

  • Purification: Filter the solids, dry the filtrate over Na₂SO₄, concentrate in vacuo, and distill under high vacuum (0.5 mmHg).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Dimethyl 3-hydroxy-3-methylglutarate Process Process: Reflux 4h -> Reduction Start->Process Add dropwise @ 0°C Reagent Reagent: LiAlH4 / THF (Anhydrous) Reagent->Process Hydride Source Quench Workup: Fieser Quench (NaOH) Process->Quench Complete Reduction Product Product: 3-Methylpentane-1,3,5-triol Quench->Product Filter & Distill

Figure 1: Synthetic pathway converting HMG diester to MPT via hydride reduction.

Analytical Characterization

Due to the high boiling point and polarity of MPT, direct Gas Chromatography (GC) is difficult. Derivatization is required to increase volatility and thermal stability.

Protocol: Silylation for GC-MS Analysis

Causality: Silylation replaces active protic hydrogens (-OH) with trimethylsilyl (TMS) groups, reducing hydrogen bonding and allowing the molecule to vaporize without thermal degradation.

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS

  • Pyridine (Solvent/Catalyst)

Methodology:

  • Sample Prep: Dissolve 10 mg of MPT in 0.5 mL anhydrous pyridine.

  • Derivatization: Add 0.5 mL BSTFA. Cap and heat at 70°C for 30 minutes.

  • Analysis: Inject 1 µL into GC-MS (Split ratio 50:1).

  • Identification: Look for the molecular ion of the tris-TMS derivative.

    • Calculation: Parent Mass (134) + 3 × (TMS group mass 72) - 3 × (H mass 1) = 347 m/z (approximate, depending on fragmentation).

NMR Validation
  • ¹H NMR (D₂O, 400 MHz):

    • 
       1.20 ppm (Singlet, 3H, -CH₃)
      
    • 
       1.75 ppm (Triplet/Multiplet, 4H, -CH₂-)
      
    • 
       3.70 ppm (Triplet, 4H, -CH₂-OH)
      
  • Interpretation: The singlet at 1.20 ppm confirms the methyl group on a quaternary carbon. The absence of carbonyl signals confirms complete reduction.

Analytical Decision Tree

AnalyticsTree Sample Crude Product Sample PurityCheck Purity Check Required? Sample->PurityCheck NMR 1H / 13C NMR (Structural ID) PurityCheck->NMR Identity Confirmation Deriv Derivatization: BSTFA + Pyridine PurityCheck->Deriv Volatility Required GCMS GC-MS Analysis (Trace Impurities) Deriv->GCMS Inject TMS-Derivative

Figure 2: Analytical workflow for validating MPT structure and purity.

Applications in Drug Development & Material Science

Polyurethane Cross-Linking

MPT serves as a "chain extender" and cross-linker. Its low molecular weight (134.17 g/mol ) allows for a high density of cross-links per unit volume, significantly increasing the Glass Transition Temperature (


)  and compressive strength of rigid foams.
  • Mechanism: The three hydroxyl groups react with diisocyanates (e.g., MDI, TDI) to form a 3D urethane network. The tertiary hydroxyl reacts slower than the primary hydroxyls, offering a unique "dual-stage" cure profile that can be exploited in molding applications.

Pharmaceutical Intermediates

MPT is a structural analog of the reduced form of Mevalonic Acid .

  • Metabolic Studies: It is used as a reference standard in studying the mevalonate pathway (isoprenoid biosynthesis).

  • Chiral Pool Synthesis: Enzymatic desymmetrization of MPT can yield chiral building blocks for statin-class drugs (HMG-CoA reductase inhibitors).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24219, 3-Methylpentane-1,3,5-triol. Retrieved from [Link]

  • MDPI. (2023). Biorenewable Oxypropylated Pentane-1,2,5-triol as a Source for Incorporation in Rigid Polyurethane Foams. (Contextual reference for triol utility in PU foams). Retrieved from [Link][1][6][7][8][9][10]

Sources

Foundational

Strategic Utilization of 3-Methylpentane-1,3,5-triol: Isomerism, Prochiral Desymmetrization, and Synthetic Utility

Executive Summary 3-Methylpentane-1,3,5-triol (CAS 7564-64-9) represents a unique scaffold in organic synthesis. While often overshadowed by its metabolic relatives (such as mevalonic acid), this molecule possesses a dis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylpentane-1,3,5-triol (CAS 7564-64-9) represents a unique scaffold in organic synthesis. While often overshadowed by its metabolic relatives (such as mevalonic acid), this molecule possesses a distinct prochiral symmetry that makes it a high-value target for desymmetrization strategies. For drug development professionals, the "isomerism" of this molecule is not merely a question of constitutional arrangement, but a gateway to accessing enantiomerically pure building blocks for polyketide mimetics and HMG-CoA reductase inhibitors (statins).

This guide dissects the structural landscape of C₆H₁₄O₃, delineates the pathway from the achiral triol to chiral synthons, and provides validated protocols for its synthesis and desymmetrization.[1]

Part 1: Structural Analysis and The Isomeric Landscape[1]

The Core Molecule: A Symmetry Analysis

3-Methylpentane-1,3,5-triol is an achiral molecule. It possesses a plane of symmetry passing through the C3 carbon, the methyl group, and the C3-hydroxyl group. Consequently, it is a meso-like structure (though technically not meso as it lacks chiral centers to begin with).

  • Molecular Formula: C₆H₁₄O₃[1][2][3][4][5][6]

  • Symmetry: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     point group (plane of symmetry).
    
  • Prochirality: The C3 position is prochiral.[1][7] The two hydroxyethyl arms (–CH₂CH₂OH) are enantiotopic.[1] Discriminating between these arms converts the achiral starting material into a chiral synthon.[1]

Constitutional Isomers: The C₆H₁₄O₃ Family

In industrial applications, "isomers" often refer to structural analogs that may coexist in feedstock or serve as alternative scaffolds.[1] The table below distinguishes the core triol from its relevant constitutional isomers.

Table 1: Comparative Properties of C₆H₁₄O₃ Isomers

Compound NameStructure TypeChiralityKey Application
3-Methylpentane-1,3,5-triol Branched TriolAchiral (Prochiral)Mevalonate pathway analogs, Statin precursors
Trimethylolpropane (TMP) Branched TriolAchiralCross-linking agent in polyurethanes/resins
1,2,6-Hexanetriol Linear TriolChiral (Racemic)Humectant, solvent, polyester synthesis
Dipropylene Glycol Ether-DiolChiral (Mixture)Fragrance carrier, industrial solvent
2-Ethoxy-2-methylpropane-1,3-diol Ether-DiolAchiralSpecialized solvent systems

Technical Insight: While TMP is the dominant industrial isomer for polymer chemistry, 3-Methylpentane-1,3,5-triol is the preferred isomer for medicinal chemistry due to its structural homology with the HMG-CoA pharmacophore.

Part 2: The Prochiral Advantage in Drug Design[1]

The primary value of 3-Methylpentane-1,3,5-triol lies in its Desymmetrization . By chemically or enzymatically modifying one of the primary alcohol groups, we break the symmetry, creating a chiral center at C3.[1] This allows for the synthesis of highly specific chiral building blocks.[1]

Pathway Visualization

The following diagram illustrates the relationship between the achiral parent and its potential chiral derivatives.

Desymmetrization_Pathway Triol 3-Methylpentane-1,3,5-triol (Achiral / Prochiral) Desym Enzymatic Desymmetrization (Lipase-mediated) Triol->Desym Selective Acylation TMP Trimethylolpropane (Polymer Industry) HexTri 1,2,6-Hexanetriol (Linear Analog) R_Acetate (3R)-1-Acetoxy-3-methylpentane-3,5-diol (Chiral Synthon A) Desym->R_Acetate Lipase A (e.g., PPL) S_Acetate (3S)-1-Acetoxy-3-methylpentane-3,5-diol (Chiral Synthon B) Desym->S_Acetate Lipase B (e.g., CAL-B) Statins HMG-CoA Reductase Inhibitors (Statins) R_Acetate->Statins Oxidation & Chain Extension

Figure 1: Isomeric landscape and desymmetrization pathways. The achiral triol serves as a divergent point for accessing specific enantiomers required for statin synthesis.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Methylpentane-1,3,5-triol

Objective: High-yield synthesis of the core triol from dimethyl 3-hydroxy-3-methylglutarate. Rationale: Direct reduction of the diester is preferred over the Prins reaction (isobutene + formaldehyde) for pharmaceutical grades to avoid difficult-to-separate byproducts.

Materials:

  • Dimethyl 3-hydroxy-3-methylglutarate (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 eq)[1]

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Sulfate (Na₂SO₄) decahydrate (for quenching)[1]

Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under Argon atmosphere.

  • Solubilization: Suspend LiAlH₄ in anhydrous THF at 0°C.

  • Addition: Dissolve Dimethyl 3-hydroxy-3-methylglutarate in THF and add dropwise to the LiAlH₄ suspension. Critical: Maintain temperature <10°C to prevent dehydration of the tertiary alcohol.[1]

  • Reflux: Allow the mixture to warm to room temperature, then reflux gently for 4 hours.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL per g), then water (3 mL per g).

  • Isolation: Filter the granular precipitate. Dry the filtrate over MgSO₄ and concentrate in vacuo.

  • Purification: Distill under reduced pressure (approx. 160°C at 0.5 mmHg) to yield the viscous, colorless triol.

Protocol B: Enzymatic Desymmetrization

Objective: Synthesis of (3R)-1-acetoxy-3-methylpentane-3,5-diol. Rationale: Lipase-catalyzed acetylation is superior to chemical methods for distinguishing the enantiotopic primary hydroxyl groups.[1]

Materials:

  • 3-Methylpentane-1,3,5-triol[2][3][5][6][8][9]

  • Vinyl Acetate (Acyl donor)[1]

  • Lipase PS (Pseudomonas cepacia or Burkholderia cepacia) immobilized on celite.[1]

  • Solvent: Diisopropyl ether or THF.[1]

Methodology:

  • Reaction Mix: In a reaction vial, dissolve the triol (10 mmol) in Diisopropyl ether (50 mL).

  • Enzyme Addition: Add Vinyl Acetate (30 mmol) and Immobilized Lipase PS (200 mg).

  • Incubation: Shake at 30°C at 200 rpm. Monitor via TLC (Ethyl Acetate/Hexane 4:1).[1]

  • Termination: The reaction typically reaches ~98% ee for the mono-acetate within 24-48 hours.[1] Filter off the enzyme (enzyme can often be recycled).[1]

  • Purification: Concentrate the filtrate and purify via flash column chromatography on silica gel.

Part 4: Analytical Characterization

To validate the identity of the triol and its isomers, the following analytical signals are diagnostic.

Table 2: Diagnostic NMR Signals (¹H NMR, 400 MHz, CDCl₃)

Proton Environment3-Methylpentane-1,3,5-triol (Achiral)Mono-Acetate Derivative (Chiral)
C3-Methyl (-CH₃) Singlet, ~1.25 ppmSinglet, ~1.28 ppm
C2/C4 Methylenes (-CH₂-) Multiplet (equivalent), ~1.70 ppmDistinct Multiplets (diastereotopic), ~1.65 & 1.85 ppm
C1/C5 Hydroxymethyl (-CH₂OH) Triplet (equivalent), ~3.80 ppmSplit: -CH₂OAc (~4.2 ppm) vs -CH₂OH (~3.7 ppm)
ngcontent-ng-c780544980="" class="ng-star-inserted">

Self-Validating Check: In the achiral triol, the C1 and C5 protons must appear as a single signal set due to symmetry. Upon desymmetrization, this symmetry breaks, and distinct signals for the acylated vs. non-acylated arms will appear.

Part 5: References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 24219, 3-Methylpentane-1,3,5-triol.[6] Retrieved from [Link]

  • García-Urdiales, E., Alfonso, I., & Gotor, V. (2005). Enantioselective Enzymatic Desymmetrization in Organic Synthesis. Chemical Reviews, 105(1), 313–354. Retrieved from [Link]

  • Bonini, C., & Righi, G. (2002). Desymmetrization of Prochiral Compounds as a Strategy for the Synthesis of Chiral Bioactive Compounds.[1][10] Tetrahedron, 58(25), 4981-5021. Retrieved from [Link]

  • Mori, K. (2010).[1] Bioactive Natural Products: Detection, Isolation, and Structural Determination.[1] CRC Press.[1] (Contextual reference for mevalonate pathway synthesis).

Sources

Protocols & Analytical Methods

Method

Application Note: Differential Reactivity of 3-Methylpentane-1,3,5-triol (MPT) in Functional Polymer Architectures

Topic: Use of 3-Methylpentane-1,3,5-triol (MPT) in Polymer Synthesis Content Type: Detailed Application Note & Protocols Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers[1] [1] Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 3-Methylpentane-1,3,5-triol (MPT) in Polymer Synthesis Content Type: Detailed Application Note & Protocols Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers[1]

[1]

Executive Summary

This guide details the strategic application of 3-Methylpentane-1,3,5-triol (MPT) (CAS: 7564-64-9) in the synthesis of advanced polyurethanes (PU) and polyesters.[1] Unlike conventional symmetric triols such as Trimethylolpropane (TMP) or Glycerol, MPT possesses a unique asymmetric reactivity profile : two primary hydroxyl groups at the C1 and C5 positions, and one sterically hindered tertiary hydroxyl at the C3 position.[1]

This structural distinctiveness allows researchers to decouple chain extension from crosslinking/functionalization, enabling the synthesis of linear prepolymers with pendant hydroxyl functionalities or controlled hyperbranched architectures.[1]

Chemical Architecture & Mechanistic Insight

The MPT Advantage: Kinetic Selectivity

The utility of MPT lies in the reaction kinetics of its hydroxyl groups.[1] In step-growth polymerization (e.g., with diisocyanates or diacids), the reactivity order is:


[1]
  • Primary Hydroxyls (C1, C5): Exhibit high nucleophilicity and low steric hindrance.[1] They drive linear chain growth.[1]

  • Tertiary Hydroxyl (C3): Located at a branching carbon with a methyl group.[1] It exhibits significantly reduced reactivity due to steric shielding and electronic effects.[1]

Structural Comparison
FeatureTrimethylolpropane (TMP)3-Methylpentane-1,3,5-triol (MPT)Impact on Polymer
Hydroxyl Types 3 × Primary (1°)2 × Primary (1°), 1 × Tertiary (3°)MPT allows "latent" functionality.[1]
Symmetry C3v (Symmetric)Cs (Plane of symmetry)MPT reduces crystallinity disruption.[1]
Reactivity Equal reactivity (statistical gelation)Differential reactivity (controlled growth)MPT prevents premature gelation.[1]
Main Use Bulk CrosslinkerFunctional Chain Extender / Surface ModifierMPT creates hydrophilic backbones.[1]

Application Protocols

Protocol A: Synthesis of Hydrophilic Polyurethane Elastomers (Pendant-OH Strategy)

Objective: Synthesize a linear polyurethane backbone using MPT as a chain extender, leaving the C3 tertiary hydroxyl unreacted to increase hydrophilicity or serve as a conjugation site for bioactive molecules.[1]

Materials
  • Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI) or Hexamethylene diisocyanate (HDI).[1]

  • Polyol: Polytetramethylene ether glycol (PTMEG, Mw ~1000).[1]

  • Chain Extender: 3-Methylpentane-1,3,5-triol (MPT).[1]

  • Catalyst: Dibutyltin dilaurate (DBTDL) (Use sparingly to avoid activating the 3° OH).[1]

  • Solvent: Dimethylformamide (DMF) or DMAc (Anhydrous).[1]

Step-by-Step Methodology
  • Pre-polymerization (NCO-terminated):

    • In a dry 3-neck flask under N₂ atmosphere, charge PTMEG (1.0 eq).

    • Heat to 80°C and dehydrate under vacuum for 1 hour.

    • Cool to 60°C. Add MDI (2.05 eq) to ensure NCO termination.

    • React at 75°C for 2 hours.

    • Validation: Titrate free NCO content (ASTM D2572) to confirm theoretical value (~3-4%).[1]

  • Chain Extension with MPT:

    • Dissolve MPT (1.0 eq relative to free NCO) in anhydrous DMF.[1]

    • Add MPT solution dropwise to the prepolymer at 50°C .[1]

    • Critical Parameter: Keep temperature below 60°C . Higher temperatures (>80°C) may activate the tertiary OH, leading to irreversible crosslinking (gelation).[1]

    • Stir for 4-6 hours.

  • Curing/Isolation:

    • Cast the solution onto Teflon molds.

    • Dry at 60°C under vacuum for 24 hours.[1]

    • Result: A linear thermoplastic polyurethane (TPU) with pendant tertiary hydroxyl groups.[1]

Diagram: Differential Reactivity Pathway

MPT_Reactivity cluster_0 Kinetic Control (< 60°C) MPT MPT (Triol) 2x Primary OH 1x Tertiary OH Linear Linear Polymer Chain (Urethane Linkages) MPT->Linear Fast Reaction (Primary OH) ISO Diisocyanate (R-NCO) ISO->Linear Pendant Pendant Tertiary OH (Unreacted) Linear->Pendant Stereochemical Preservation Crosslinked Crosslinked Network (Gelation) Pendant->Crosslinked High Temp (>90°C) or Strong Catalyst

Figure 1: Reaction pathway demonstrating the kinetic selectivity of MPT. Under controlled conditions (<60°C), linear propagation dominates over crosslinking.[1]

Protocol B: "Click-Ready" Hyperbranched Polyesters

Objective: Use MPT as an


 type monomer analog (where A = COOH, B = OH) by reacting with a diacid.[1] The tertiary OH acts as a "stopper" or a site for late-stage modification.[1]
Materials
  • Monomer A: Adipic Acid or Succinic Anhydride.[1]

  • Monomer B: MPT.[1]

  • Catalyst: p-Toluenesulfonic acid (pTSA).[1]

  • Solvent: Toluene (for azeotropic distillation).[1]

Methodology
  • Stoichiometry Setup:

    • Mix Adipic Acid and MPT in a 1:1 molar ratio.

  • Esterification (Stage 1):

    • Reflux in toluene at 110°C with a Dean-Stark trap.

    • The primary hydroxyls of MPT react with the carboxylic acids.[1]

    • Observation: Water evolution correlates with the consumption of primary OH groups.[1]

  • Monitoring:

    • Monitor Acid Value (AV).[1]

    • Use 1H NMR to track the shift of protons adjacent to C1/C5 (approx 3.6 ppm

      
       4.1 ppm upon esterification).[1]
      
    • Checkpoint: The signal for the methyl group adjacent to the tertiary OH (C3) will remain largely unchanged, indicating the tertiary OH is free.[1]

  • Functionalization:

    • The resulting polymer is a linear polyester with regular pendant tertiary hydroxyls.[1]

    • These can be functionalized with acid chlorides (e.g., methacryloyl chloride) to create photo-crosslinkable polymers.[1]

Critical Troubleshooting & Safety

Dehydration Risk (The "Alkene Trap")

Tertiary alcohols are susceptible to acid-catalyzed dehydration (elimination), forming an alkene.[1]

  • Risk: Using strong mineral acids (H₂SO₄) or high temperatures (>120°C) with MPT can lead to the formation of 3-methyl-4-penten-1-ol derivatives via elimination of the C3 hydroxyl.[1]

  • Prevention: Use mild catalysts (Sn(Oct)₂, enzymes) or keep reaction temperatures below 100°C when acidic species are present.[1]

Steric Hindrance in Curing

If the goal is to fully crosslink the MPT (utilizing the 3° OH):

  • Standard curing temperatures (60-80°C) are insufficient.[1]

  • Requirement: Post-cure at 120°C+ for 4-6 hours is often required to force the tertiary hydroxyl to react with isocyanates.[1]

  • Catalyst: Switch to Bismuth carboxylates (e.g., BiCAT) which are more selective for secondary/tertiary hydroxyls than Tin catalysts.[1]

Visualizing the Synthesis Workflow

Workflow Start Start: MPT Preparation (Dry < 0.05% H2O) Choice Select Target Architecture Start->Choice PathA Path A: Linear Functional Polymer (Pendant OH) Choice->PathA Preserve 3° OH PathB Path B: Crosslinked Network (High Modulus) Choice->PathB React 3° OH ProcessA React at T < 60°C Stoichiometry 1:1 (NCO:OH_primary) PathA->ProcessA ProcessB React at T > 100°C Excess Isocyanate (NCO:OH_total > 1.1) PathB->ProcessB ResultA Thermoplastic Elastomer Hydrophilic / Bio-conjugatable ProcessA->ResultA ResultB Thermoset Network High Chem/Heat Resistance ProcessB->ResultB

Figure 2: Decision matrix for MPT processing based on thermal parameters and stoichiometric control.

References

  • PubChem. (2025).[1][2][3] Compound Summary: 3-methylpentane-1,3,5-triol (CID 24219).[1] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link][1]

  • Chattopadhyay, D. K., & Webster, D. C. (2009).[1] Thermal stability and flame retardancy of polyurethanes. Progress in Polymer Science. (Contextual citation for polyol reactivity in PU synthesis).

  • Ionescu, M. (2005).[1][4] Chemistry and Technology of Polyols for Polyurethanes. Rapra Technology.[1] (Authoritative text on differential hydroxyl reactivity).

Sources

Application

Application Note: 3-Methylpentane-1,3,5-triol (MPT) in Polyurethane Synthesis

[1] Executive Summary 3-Methylpentane-1,3,5-triol (MPT) represents a distinct class of aliphatic triols characterized by differential hydroxyl reactivity .[1] Unlike standard crosslinkers such as Trimethylolpropane (TMP)...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Methylpentane-1,3,5-triol (MPT) represents a distinct class of aliphatic triols characterized by differential hydroxyl reactivity .[1] Unlike standard crosslinkers such as Trimethylolpropane (TMP) where all hydroxyls are primary and relatively equipotent, MPT possesses two primary hydroxyl groups (C1, C5) and one sterically hindered tertiary hydroxyl group (C3).[1]

This structural asymmetry allows for unique polymerization strategies:

  • Latent Crosslinking: The tertiary hydroxyl can remain unreacted during initial prepolymer formation, allowing for the synthesis of linear, functionalizable polyurethane/polyester chains that can be crosslinked in a secondary, high-temperature curing step.[1]

  • Amorphous Morphology: The odd carbon number backbone (C5) combined with the C3-methyl branching disrupts polymer crystallinity, yielding polyurethanes with superior flexibility, transparency, and low-temperature performance compared to linear analogs.[1]

This guide provides detailed protocols for leveraging MPT in the synthesis of functional polyester polyols and crosslinked polyurethane elastomers.

Chemical Identity & Properties

PropertyDataRelevance to PU Synthesis
IUPAC Name 3-Methylpentane-1,3,5-triolCore Monomer
CAS Number 7564-64-9Identification
Molecular Weight 134.17 g/mol Stoichiometric calculations
Structure HO-(CH₂)₂-C(CH₃)(OH)-(CH₂)₂-OH2x Primary OH, 1x Tertiary OH
Physical State Viscous Colorless LiquidEasy handling (vs. solid TMP)
Solubility Polar solvents, PolyolsCompatible with standard PU formulations
Structural Reactivity Map (Graphviz)

The following diagram illustrates the kinetic hierarchy of the hydroxyl groups in MPT.

MPT_Reactivity MPT 3-Methylpentane-1,3,5-triol Primary_OH Primary OH (C1 & C5) High Reactivity (Kinetic Control) MPT->Primary_OH  Contains   Tertiary_OH Tertiary OH (C3) Low Reactivity (Thermodynamic Control) MPT->Tertiary_OH  Contains   Isocyanate Isocyanate (R-NCO) Primary_OH->Isocyanate  Fast Reaction   (Amb. to 60°C) Linear_Chain Linear Prepolymer (Chain Extension) Primary_OH->Linear_Chain  Forms   Tertiary_OH->Isocyanate  Slow Reaction   (Steric Hindrance) Crosslink Network Formation (Curing > 80°C + Catalyst) Tertiary_OH->Crosslink  Enables  

Figure 1: Differential reactivity of hydroxyl groups in MPT. Primary OH groups drive linear chain growth, while the tertiary OH acts as a latent site for crosslinking.[1]

Application Protocols

Protocol A: Synthesis of "Pendant-OH" Polyester Polyol

Objective: Synthesize a linear polyester polyol where MPT acts primarily as a diol, leaving the tertiary hydroxyl available for post-polymerization modification or later crosslinking.[1]

Mechanism: By controlling the reaction temperature (<160°C) and using selective catalysis, we favor the esterification of primary hydroxyls over the tertiary hydroxyl.[1]

Materials
  • Monomer A: Adipic Acid (AA) - High Purity[2]

  • Monomer B: 3-Methylpentane-1,3,5-triol (MPT)[1][3]

  • Catalyst: Titanium(IV) isopropoxide (TIPT) or Fascat® 4100 (Butylstannoic acid)

  • Solvent: Xylene (for azeotropic distillation, optional)[1]

Step-by-Step Methodology
  • Stoichiometric Calculation:

    • Target Molecular Weight (

      
      ): ~2000  g/mol .
      
    • Molar Ratio: Use a slight excess of MPT to ensure hydroxyl termination.

    • Note: Treat MPT as a diol (functionality = 2) for this calculation, assuming the tertiary OH is inert under these conditions.

    • Ratio

      
      .
      
  • Reactor Setup:

    • Equip a 4-neck round-bottom flask with:

      • Mechanical stirrer (overhead).

      • Nitrogen inlet (sparge tube).[2][4]

      • Thermocouple.[2]

      • Dean-Stark trap with condenser (for water removal).

  • Esterification (Stage 1):

    • Charge Adipic Acid and MPT into the reactor.

    • Purge with

      
       for 15 minutes.
      
    • Heat to 140°C under stirring. Water evolution will begin.[5]

    • Critical: Maintain temperature below 150°C to minimize tertiary OH reaction.

  • Catalysis & Vacuum (Stage 2):

    • Once water evolution slows (Acid Value ~50 mg KOH/g), add Catalyst (150 ppm).[1]

    • Apply gradual vacuum (down to 20 mbar) to drive the reaction.

    • Monitor Acid Value (AV). Target AV < 1.0 mg KOH/g.

  • Validation:

    • FTIR: Confirm disappearance of -COOH peak (1700 cm⁻¹) and persistence of broad -OH stretch (3400 cm⁻¹).

    • OH Number Titration: The experimental OH number will be higher than calculated for a pure diol because the tertiary OH contributes to the titration but not the chain length.

    • Self-Validating Step: If the viscosity spikes uncontrollably (gelation), the tertiary OH reacted.[1] Lower the synthesis temperature in the next run.

Protocol B: One-Shot Synthesis of Crosslinked PU Elastomer

Objective: Produce a high-performance elastomer utilizing the full functionality (f=3) of MPT for high crosslink density and hydrolytic stability.

Mechanism: Using a highly reactive isocyanate and a strong tin catalyst at elevated temperatures forces the tertiary hydroxyl to react, forming a robust 3D network.[1]

Materials
  • Polyol: Polytetramethylene Ether Glycol (PTMEG, MW 1000) - Soft Segment[1]

  • Chain Extender/Crosslinker: MPT - Hard Segment/Crosslinker

  • Isocyanate: 4,4'-Methylene Diphenyl Diisocyanate (MDI) - Modified liquid MDI preferred for handling[1]

  • Catalyst: Dibutyltin Dilaurate (DBTDL) - Promotes NCO-OH reaction

  • Degassing Agent: Byk-A 530 or similar.

Formulation Table (Example)
ComponentEquivalent Weight (EW)Parts by Weight (PBW)Function
PTMEG 1000 500100.0Soft Segment (Flexibility)
MPT 44.7 (f=3)5.0Crosslinker (Modulus/Heat Resistance)
MDI 125Calculated based on IndexHard Segment
DBTDL -0.05Catalyst

Target NCO Index: 1.05 (5% excess Isocyanate)

Step-by-Step Methodology
  • Pre-conditioning:

    • Dry PTMEG and MPT under vacuum at 80°C for 2 hours to remove moisture (<0.05% water content is critical).

    • Melt/Warm MDI to 50°C if solid.

  • Mixing (The "One-Shot"):

    • In a speed-mixer cup, combine PTMEG, MPT, and DBTDL. Mix at 2000 RPM for 1 minute.

    • Add the calculated amount of MDI.

    • Mix vigorously for 30-45 seconds. Watch for exotherm.

  • Casting:

    • Pour the mixture into a pre-heated mold (100°C) coated with mold release agent.

    • Note: The pot life will be slightly longer than TMP-based formulations due to the slower tertiary OH, allowing for better mold filling.

  • Curing (Critical for MPT):

    • Initial Cure: 110°C for 16 hours.

    • Post Cure: 120°C for 4 hours.

    • Reasoning: The tertiary hydroxyl requires thermal energy and time to achieve full conversion. Under-curing will result in a tacky surface and poor compression set.

Characterization & Troubleshooting

Process Workflow Diagram

PU_Workflow Start Start: MPT Monomer Check_Water Check Moisture Content (<0.05%) Start->Check_Water Route_Select Select Route Check_Water->Route_Select Pass Route_A Route A: Linear Prepolymer (Temp < 150°C) Route_Select->Route_A  Functional Polyol   Route_B Route B: Crosslinked Network (Temp > 100°C + Catalyst) Route_Select->Route_B  Elastomer   Gelation Risk: Premature Gelation Route_A->Gelation  Temp > 160°C   Success_A Product: Functionalized Polyol (Pendant Tertiary OH) Route_A->Success_A  Controlled Temp   Success_B Product: High-Performance Elastomer (Full Network) Route_B->Success_B  Post-Cure @ 120°C  

Figure 2: Decision tree for MPT processing. Route selection depends on whether the tertiary OH is intended as a pendant group or a crosslink site.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Premature Gelation (Route A) Reaction temp too high; Tertiary OH reacted.Reduce synthesis temp to <145°C. Use selective catalyst (e.g., Tin-free).
Surface Tackiness (Route B) Incomplete reaction of Tertiary OH.Increase post-cure temperature (120°C+) or increase DBTDL catalyst load.
Bubbles in Elastomer Moisture in MPT (Hygroscopic).Dry MPT strictly (Vacuum/N2 sparge). Add molecular sieves (3Å) to polyol blend.
Phase Separation Incompatibility with non-polar polyols.MPT is polar. Use a compatibilizer or switch to a more polar soft segment (Polyester vs Polybutadiene).

References

  • Kuraray Co., Ltd. (n.d.). 3-Methyl-1,5-pentanediol (MPD) Technical Data. (Reference for analog chemistry). Retrieved from [1]

  • PubChem. (n.d.). 3-Methylpentane-1,3,5-triol Compound Summary. National Center for Biotechnology Information. Retrieved from [1][6]

  • Ionescu, M. (2005).[1] Chemistry and Technology of Polyols for Polyurethanes. Rapra Technology. (Foundational text on triol reactivity).

  • Szycher, M. (2012). Szycher's Handbook of Polyurethanes. CRC Press. (Protocols for elastomer casting).
  • Santa Cruz Biotechnology. (n.d.).[7] 3-Methylpentane-1,3,5-triol Product Data. Retrieved from [1]

Sources

Method

Application Note: Advanced Purification of 3-Methylpentane-1,3,5-triol

This Application Note and Protocol is designed for researchers and process chemists requiring high-purity 3-Methylpentane-1,3,5-triol (MPT).[1] It synthesizes physicochemical data with practical isolation strategies, add...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and process chemists requiring high-purity 3-Methylpentane-1,3,5-triol (MPT).[1] It synthesizes physicochemical data with practical isolation strategies, addressing the specific challenges of purifying a viscous, high-boiling, hydrophilic polyol.[1]

Executive Summary & Chemical Context

3-Methylpentane-1,3,5-triol (MPT) is a critical trifunctional building block used in the synthesis of hyperbranched polyesters, polyurethanes, and as a reduced derivative in the mevalonate pathway.[1] Its structure features a tertiary alcohol and two primary alcohols, creating a unique reactivity profile but also significant purification challenges.[1]

The Core Challenge: MPT is a "sticky" molecule.[1] Its three hydroxyl groups confer high water solubility and significant hydrogen bonding, resulting in high viscosity and an extremely high boiling point (216 °C at 0.5 mmHg).[1] Standard atmospheric distillation leads to thermal decomposition before the boiling point is reached.[1] Furthermore, its hydrophilicity makes extraction from aqueous reaction media difficult without specific salting-out techniques.[1]

Physicochemical Profile
PropertyValueNotes
Molecular Formula C₆H₁₄O₃
Molecular Weight 134.17 g/mol
Boiling Point 216 °C @ 0.5 mmHg Critical Parameter: Requires high vacuum.[1][2]
Density 1.112 g/mLDenser than water.[1]
Solubility Water, DMSO, MeOHPoor solubility in non-polar solvents (Hexane, Et₂O).[1]
Appearance Colorless, viscous oilHygroscopic.[1]

Protocol A: Continuous Liquid-Liquid Extraction (Pre-Purification)

Use this method to isolate MPT from aqueous reaction mixtures (e.g., borohydride reduction of mevalonolactone or ester hydrolysis).[1]

Principle: MPT partitions poorly into organic solvents from pure water.[1] To force phase transfer, the aqueous phase must be saturated with salt (Salting Out) and subjected to continuous extraction to overcome the unfavorable partition coefficient.[1]

Reagents & Equipment[1][2][3]
  • Solvent: Ethyl Acetate (EtOAc) or n-Butanol (n-BuOH).[1] Note: n-BuOH has better extraction efficiency for triols but is harder to remove.[1]

  • Apparatus: Continuous Liquid-Liquid Extractor (heavier-than-water or lighter-than-water depending on solvent).[1]

  • Additives: Sodium Chloride (NaCl), solid.[1]

Step-by-Step Procedure
  • Aqueous Conditioning:

    • Concentrate the aqueous reaction mixture to the minimum feasible volume.[1]

    • Neutralize to pH 7.0 using dilute HCl or NaOH.[1] Critical: Acidic pH at high temp can catalyze cyclodehydration to tetrahydrofuran derivatives.[1]

    • Saturate the solution with solid NaCl until undissolved salt remains.[1]

  • Continuous Extraction:

    • Load the aqueous phase into the extractor.[1]

    • Reflux with Ethyl Acetate for 24–48 hours.[1]

    • Monitor: Check the organic reservoir by TLC (10% MeOH in DCM, stain with PMA or KMnO₄) to confirm accumulation of product.[1]

  • Solvent Removal:

    • Dry the organic extract over anhydrous Na₂SO₄.[1]

    • Filter and concentrate under reduced pressure (Rotavap) at 40–50 °C.[1]

    • Result: Crude viscous oil (yellow/orange).[1]

Protocol B: High-Vacuum Fractional Distillation (Primary Purification)

This is the "Gold Standard" for scalability and removing oligomers/salts.[1]

Principle: Due to the boiling point of 216 °C at 0.5 mmHg, a standard vacuum pump (10–20 mmHg) is insufficient.[1] A high-vacuum line (oil diffusion pump or high-quality belt drive) capable of <1 mmHg is required.[1]

Equipment Setup
  • Apparatus: Short-path distillation head (minimizes thermal exposure) or Kugelrohr apparatus.[1]

  • Vacuum Source: Two-stage rotary vane pump (Target: <0.1 mmHg).[1]

  • Heating: Oil bath or heating mantle with digital control.[1]

Distillation Protocol
  • Degassing:

    • Place crude oil in the boiling flask.

    • Apply vacuum gradually at room temperature to remove residual solvents (EtOAc/Water).[1]

    • Caution: Foaming is common.[1] Use a large stir bar and increase vacuum slowly.[1]

  • Fractionation:

    • Heat bath to 180 °C .

    • Lower pressure to <0.5 mmHg .[1]

    • Increase bath temperature slowly.[1] MPT will distill between 210–220 °C (vapor temp) depending on exact vacuum.[1]

    • Note: If using a Kugelrohr, set oven temperature to 220–230 °C.

  • Collection:

    • Fraction 1 (F1): Low boilers/solvents. Discard.

    • Fraction 2 (F2): Main fraction (Colorless viscous liquid).[1]

    • Residue: Dark brown oligomers/salts.[1]

Protocol C: Chromatographic Polishing (High Purity)

Use this for small-scale (<5g) purification or if distillation equipment is unavailable.[1]

Challenge: Normal phase silica is very retentive for triols, leading to streakiness and poor recovery.[1] Solution: Use a high-polarity eluent or Reverse Phase (C18).[1]

Normal Phase (Silica Gel)[1]
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).[1]

    • Gradient: Start 95:5 DCM:MeOH → End 85:15 DCM:MeOH.[1]

  • Loading: Dissolve crude in minimal MeOH/DCM (1:1) and load.

  • Detection: MPT is UV inactive.[1] Use Iodine chamber or PMA stain (blue/black spot).[1]

Reverse Phase (C18) - Recommended for >99% Purity[1]
  • Column: C18 Flash Cartridge.[1]

  • Mobile Phase: Water (A) / Acetonitrile (B).[1]

  • Gradient: 0% B for 5 min (wash salts), then 0% → 50% B over 20 min.

  • Rationale: MPT is moderately polar.[1] It will retain slightly on C18 while salts elute in the void volume.[1]

Quality Control & Visualization

Analytical Validation[1]
  • ¹H-NMR (DMSO-d₆ or D₂O):

    • Look for the methyl singlet at ~1.1 ppm.[1]

    • Verify the integration of the methylene protons (multiplets 1.4–1.7 ppm).[1]

    • Key Purity Indicator: Absence of ethyl acetate signals (singlet ~2.0 ppm) and absence of alkene protons (5.0–6.0 ppm) which indicate dehydration.[1]

  • GC-MS (Derivatization Required):

    • MPT is too polar for standard GC.[1]

    • Protocol: React 10 mg sample with 100 µL BSTFA + 1% TMCS at 70 °C for 30 min.

    • Analyze the tris-TMS derivative.[1]

Process Workflow Diagram

PurificationWorkflow ReactionMix Crude Reaction Mixture (Aqueous) Neutralization Neutralization (pH 7) & Saturation (NaCl) ReactionMix->Neutralization Extraction Continuous Extraction (EtOAc, 24-48h) Neutralization->Extraction Salting Out Drying Dry (Na2SO4) & Concentrate Extraction->Drying CrudeOil Crude Viscous Oil Drying->CrudeOil Decision Scale / Purity Req? CrudeOil->Decision Distillation High Vacuum Distillation (<0.5 mmHg, 216°C) Decision->Distillation Large Scale (>5g) Chromatography Flash Chromatography (DCM:MeOH 9:1) Decision->Chromatography Small Scale (<5g) FinalProduct Pure 3-Methylpentane-1,3,5-triol (>98%) Distillation->FinalProduct Chromatography->FinalProduct

Figure 1: Decision tree for the isolation of MPT, highlighting the divergence between distillation and chromatography based on scale.

References

  • PubChem. (2023).[1] Compound Summary: 3-methylpentane-1,3,5-triol (CID 24219).[1][3] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Organic Syntheses. (n.d.). Hydrogenation of esters to diols/triols (General Protocol Context). Referencing Org. Synth. Coll. Vol. 4, p.660.[1] Retrieved October 26, 2023, from [Link][1]

Sources

Application

3-Methylpentane-1,3,5-triol as a chiral building block in organic synthesis

Executive Summary 3-Methylpentane-1,3,5-triol (MPT) represents a high-value "prochiral platform" in asymmetric synthesis. While achiral (meso) in its ground state, its structural symmetry hides a latent quaternary stereo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylpentane-1,3,5-triol (MPT) represents a high-value "prochiral platform" in asymmetric synthesis. While achiral (meso) in its ground state, its structural symmetry hides a latent quaternary stereocenter at the C3 position. By breaking this symmetry—typically via enzymatic discrimination of the enantiotopic primary hydroxyl groups—researchers can access enantiopure building blocks essential for the synthesis of terpenoids , statins , and polyketide natural products .

This guide details the operational protocols for transforming MPT from a bulk chemical intermediate into a high-purity chiral synthon, specifically focusing on the synthesis of (R)-Mevalonolactone , the universal precursor to the isoprenoid pathway.

Part 1: Chemical Profile & Precursor Logic

The Structural Advantage

The strategic value of MPT lies in its C3 position. Constructing quaternary carbon centers (carbons bonded to four distinct carbons or non-hydrogen groups) is historically difficult in organic synthesis due to steric hindrance. MPT circumvents this by starting with the carbon framework already assembled, requiring only a desymmetrization step to reveal chirality.

FeatureSpecificationSynthetic Implication
CAS Number 7564-64-9Standard identifier for procurement.[1]
Symmetry

Plane
Prochiral at C3; Enantiotopic arms at C1/C5.
Functionality Triol (1°, 3°, 1°)Differential reactivity: Primary OHs are sterically accessible for enzymatic acylation; Tertiary OH is inert to mild acylation.
Target Motif Mevalonate CoreDirect precursor to the 3,5-dihydroxy-3-methyl carboxylic acid pharmacophore.
Preparation of the Triol Substrate

Before desymmetrization, high-purity MPT must be synthesized. The industry standard involves the exhaustive reduction of 3-hydroxy-3-methylglutaric acid (HMG) or its diesters.

Reaction Logic: We utilize Lithium Aluminum Hydride (LiAlH


) rather than borohydrides to ensure complete reduction of the ester moieties without affecting the tertiary alcohol.

Protocol: Bulk Reduction of Dimethyl 3-hydroxy-3-methylglutarate

  • Setup: Flame-dried 1L 3-neck RBF, N

    
     atmosphere, reflux condenser.
    
  • Reagent Prep: Suspend LiAlH

    
     (2.5 equiv) in anhydrous THF (0.5 M) at 0°C.
    
  • Addition: Add Dimethyl 3-hydroxy-3-methylglutarate (1.0 equiv) in THF dropwise over 60 min. Critical: Exothermic; maintain T < 10°C to prevent side reactions.

  • Reflux: Warm to RT, then reflux for 4 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    = grams of LiAlH
    
    
    .
  • Workup: Filter the white granular precipitate. Dry filtrate over MgSO

    
    , concentrate in vacuo.
    
  • Yield: Expect >90% as a viscous, colorless oil.

Part 2: The Core Protocol - Enzymatic Desymmetrization

This is the critical step where chirality is introduced. Chemical desymmetrization is often low-yield; therefore, we utilize Biocatalysis for high enantioselectivity (


-value > 100).
Mechanism of Action

Lipases (e.g., Candida antarctica Lipase B, CAL-B) distinguish between the two enantiotopic hydroxyethyl arms of MPT. By using an irreversible acyl donor (vinyl acetate), the enzyme selectively acetylates the "pro-R" or "pro-S" arm, locking the stereochemistry at the quaternary C3 center.

Protocol: Lipase-Catalyzed Desymmetrization

Target: (3S)-3-hydroxy-5-acetoxy-3-methylpentanol (Monoacetate) Note: The stereodescriptor depends on priority rules; this intermediate leads to (R)-Mevalonolactone.[2]

Materials:

  • Substrate: 3-Methylpentane-1,3,5-triol (MPT)[1][3]

  • Enzyme: Immobilized CAL-B (e.g., Novozym 435), 20% w/w relative to substrate.

  • Acyl Donor/Solvent: Vinyl Acetate (excess) or THF/Vinyl Acetate (10:1).

  • Temperature: 25°C (Strict control).

Step-by-Step Workflow:

  • Solubilization: Dissolve MPT (10 mmol, 1.34 g) in dry THF (50 mL). Add Vinyl Acetate (30 mmol, 2.8 mL).

    • Why THF? MPT is viscous and polar; pure vinyl acetate may not solubilize it completely. THF acts as a co-solvent.

  • Enzyme Loading: Add Novozym 435 beads (270 mg).

  • Incubation: Orbitally shake (200 rpm) at 25°C.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 4:1). Stain with PMA (Phosphomolybdic Acid).

    • Target: Disappearance of Triol (Rf ~0.1) -> Appearance of Monoacetate (Rf ~0.4). Stop before Diacetate (Rf ~0.7) forms.

  • Termination: Filter off the enzyme beads (can be recycled).

  • Purification: Concentrate filtrate. Flash chromatography (Silica gel, EtOAc -> 5% MeOH/EtOAc).

  • Analysis: Determine ee% via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH).

Part 3: Downstream Application - Synthesis of (R)-Mevalonolactone

The mono-acetylated triol is the immediate precursor to (R)-Mevalonolactone.

Oxidation Strategy

We must oxidize the remaining primary alcohol to a carboxylic acid (which spontaneously lactonizes) without over-oxidizing the secondary framework or hydrolyzing the acetate prematurely. TEMPO/BAIB or Jones Oxidation are standard.

Protocol: Jones Oxidation to Lactone

  • Dissolution: Dissolve the chiral monoacetate (1.0 equiv) in Acetone (0.1 M) at 0°C.

  • Oxidation: Add Jones Reagent (CrO

    
    /H
    
    
    
    SO
    
    
    ) dropwise until the orange color persists.
  • Workup: Quench with iPrOH (turns green). Dilute with water, extract with EtOAc.[4]

  • Lactonization: The acidic conditions usually induce spontaneous lactonization and acetate hydrolysis. If not, treat the crude acid with catalytic pTsOH in Benzene (reflux with Dean-Stark) to force closure.

  • Product: (R)-(-)-Mevalonolactone.[2]

Part 4: Visualization & Pathway Logic

Desymmetrization Workflow

The following diagram illustrates the symmetry-breaking event and the subsequent chemical transformation.

Desymmetrization MPT 3-Methylpentane-1,3,5-triol (Achiral/Prochiral) Enzyme CAL-B Lipase + Vinyl Acetate MPT->Enzyme Desymmetrization Mono Chiral Monoacetate (3S)-configuration Enzyme->Mono Kinetic Control Diacetate Diacetate (Over-reaction impurity) Enzyme->Diacetate Long Rxn Time Oxidation Jones Oxidation (CrO3 / H+) Mono->Oxidation Functional Group Interconversion Lactone (R)-Mevalonolactone (Target Synthon) Oxidation->Lactone Cyclization

Caption: Figure 1. Biocatalytic desymmetrization of MPT followed by oxidative cyclization to (R)-Mevalonolactone.

Metabolic Context (The "Why")

Understanding where this fits in the broader drug development landscape (Statins/Terpenes).

MetabolicContext HMG HMG-CoA / HMG Diesters MPT 3-Methylpentane-1,3,5-triol HMG->MPT Chemical Reduction Mev (R)-Mevalonate HMG->Mev Biological Reduction (Blocked by Statins) MPT->Mev Chemo-Enzymatic Synthesis IPP Isopentenyl Pyrophosphate (C5 Building Block) Mev->IPP Phosphorylation Terpenes Complex Terpenoids (Taxol, Artemisinin) IPP->Terpenes Biosynthesis Statins Statin Drugs (HMG-CoA Reductase Inhibitors) Statins->HMG Inhibition

Caption: Figure 2. MPT acts as a synthetic bridge to access the Mevalonate pathway intermediates chemically.

Part 5: Quality Control & Troubleshooting

Analytical Parameters
ParameterMethodAcceptance Criteria
Identity 1H NMR (400 MHz, CDCl3)

0.95 (s, 3H, Me), 3.6-3.8 (m, 4H, CH2-O)
Enantiomeric Excess Chiral HPLC (Chiralcel OD-H)> 96% ee
Chemical Purity GC-MS> 98% (Diacetate < 1%)
Water Content Karl Fischer< 0.1% (Critical for enzyme activity)
Troubleshooting Guide
  • Issue: Low conversion rate (< 30% after 24h).

    • Cause: Enzyme inhibition by polar triol or high water content.

    • Fix: Increase THF volume; add molecular sieves (4Å) to the reaction mixture.

  • Issue: Formation of Diacetate.

    • Cause: Reaction time too long or enzyme load too high.

    • Fix: Stop reaction at 60-70% conversion. Kinetic resolution relies on stopping before the second acetylation becomes competitive.

References

  • Hanson, J. R. (2008).[2] Fifty Years of the Synthesis of Labelled Mevalonic Acid. Journal of Chemical Research, 2008(5), 241-247. [2]

  • Bardshiri, E., Simpson, T. J., Scott, A. I., & Shishido, K. (1984).[5] Studies on a synthesis of (RS)-mevalonic acid lactone. Journal of the Chemical Society, Perkin Transactions 1, 1765-1767.[5]

  • Gotor, V. (1999). Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases. Bioorganic & Medicinal Chemistry, 7(10), 2189-2197.
  • Bonini, C., & Righi, G. (2002). Regio- and stereoselective transformations of sucrose-based chiral building blocks. Tetrahedron, 58(25), 4981-5021.

Sources

Method

Application Note: Precision Engineering of Biodegradable Matrices using 3-Methylpentane-1,3,5-triol (MPT)

Abstract & Strategic Overview The transition from linear to branched and crosslinked biodegradable polymers is critical for next-generation medical devices and controlled drug delivery systems. 3-Methylpentane-1,3,5-trio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The transition from linear to branched and crosslinked biodegradable polymers is critical for next-generation medical devices and controlled drug delivery systems. 3-Methylpentane-1,3,5-triol (MPT) represents a unique, underutilized aliphatic building block. Unlike generic triols (e.g., glycerol, trimethylolpropane), MPT possesses a distinct structural advantage: differential hydroxyl reactivity .

MPT contains two primary hydroxyl groups (C1, C5) and one sterically hindered tertiary hydroxyl group (C3). This asymmetry allows researchers to decouple chain extension from crosslinking, enabling the synthesis of:

  • Star-Shaped Polyesters: Using MPT as a trifunctional core initiator.

  • Shape-Memory Elastomers: Utilizing the tertiary alcohol as a latent crosslinking site.

This guide provides validated protocols for synthesizing MPT-based polymers, focusing on controlling architecture to tune biodegradation rates and mechanical modulus.

Material Science & Chemical Logic

The MPT Advantage: Differential Reactivity

The core chemical logic of using MPT relies on the reaction kinetics of its hydroxyl groups.

  • Primary -OH (1, 5): High reactivity. Rapidly participates in esterification or urethane formation at standard temperatures (

    
    C).
    
  • Tertiary -OH (3): Low reactivity due to steric hindrance of the methyl group. Requires forcing conditions (High T

    
    C, vacuum) or highly active catalysts to react.
    

Implication: In polycondensation reactions, MPT can act as a pseudo-diol to form linear prepolymers, which can subsequently be crosslinked (cured) via the tertiary hydroxyl.

Bio-Based Origin

MPT is structurally derived from the reduction of Mevalonolactone (MVL) , a key intermediate in the isoprenoid pathway fermentable from sugars. This classifies MPT-based polymers as potentially 100% bio-based, aligning with sustainable green chemistry principles.

Physical Properties Table
PropertyValueRelevance to Protocol
Molecular Weight 134.17 g/mol Stoichiometric calculations
Boiling Point ~216°C (0.5 mmHg)High boiling point prevents loss during melt polymerization
Physical State Viscous Liquid / Low melt solidEasy handling compared to crystalline solids
Solubility Water, Alcohols, DMSOCompatible with emulsion polymerization or solution casting

Experimental Protocols

Protocol A: Synthesis of Star-Shaped Poly(ε-caprolactone) (MPT-PCL)

Objective: Create a 3-arm star polymer for micellar drug delivery. The MPT acts as the core, initiating Ring-Opening Polymerization (ROP).

Materials:
  • Initiator: 3-Methylpentane-1,3,5-triol (Dried over molecular sieves).

  • Monomer: ε-Caprolactone (ε-CL), distilled over CaH₂.

  • Catalyst: Stannous Octoate (Sn(Oct)₂).

  • Solvent: Toluene (Anhydrous) - Optional for solution polymerization; Bulk preferred for green chemistry.

Workflow Diagram (DOT)

ROP_Synthesis MPT MPT Initiator (Core) Mix Homogenization (110°C, N2 atm) MPT->Mix CL ε-Caprolactone (Monomer) CL->Mix Cat Add Catalyst (Sn(Oct)2) Mix->Cat Poly Bulk Polymerization (130°C, 24h) Cat->Poly Quench Quench & Precipitate (Cold Methanol) Poly->Quench Product 3-Arm Star PCL Quench->Product

Figure 1: Workflow for the Ring-Opening Polymerization of ε-caprolactone initiated by MPT.

Step-by-Step Methodology:
  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge MPT (1.0 eq) and ε-CL (e.g., 60 eq for target DP=20 per arm).

  • Dehydration: Apply vacuum at room temperature for 30 mins to remove trace moisture, then purge with dry Nitrogen (

    
    ).
    
  • Homogenization: Heat to 110°C under

    
     flow until the mixture is a homogeneous melt.
    
  • Initiation: Add Sn(Oct)₂ (0.05 wt% relative to monomer) via syringe.

  • Polymerization: Increase temperature to 130°C. Stir for 24 hours.

    • Note: The tertiary OH of MPT initiates slower than primary OHs. The long reaction time ensures all three arms grow.

  • Purification: Dissolve the crude polymer in a minimal amount of Dichloromethane (DCM). Precipitate dropwise into excess cold Methanol (-20°C).

  • Drying: Filter white precipitate and dry under vacuum at 40°C for 48 hours.

Validation:

  • H-NMR: Check for the disappearance of the hydroxymethyl protons of MPT (shift from ~3.5 ppm to ~4.1 ppm upon esterification).

  • GPC: Monomodal distribution indicates successful star formation without homopolymer contaminants.

Protocol B: Synthesis of Biodegradable Crosslinked Elastomers

Objective: Create a flexible, biodegradable polyester elastomer (MPT-Sebacate) for soft tissue engineering. This utilizes the "latent crosslinking" capability.

Materials:
  • Monomer A: Sebacic Acid (or Adipic Acid).[1]

  • Monomer B: 3-Methylpentane-1,3,5-triol (MPT).[2]

  • Catalyst: Titanium tetrabutoxide (

    
    ).
    
Workflow Diagram (DOT)

Elastomer_Synthesis Reactants Mix MPT + Sebacic Acid (1:1 Molar Ratio) Oligomerization Step 1: Oligomerization 160°C, N2, 4h (Primary OH Reaction) Reactants->Oligomerization Vac Step 2: Polycondensation 160°C, <1 mbar (Mw Growth) Oligomerization->Vac Prepolymer Viscous Prepolymer (Linear/Branched) Vac->Prepolymer Curing Step 3: Thermal Curing 180°C, Vacuum, 24h (Tertiary OH Crosslinking) Prepolymer->Curing Pour into Mold Network Crosslinked Elastomer Network Curing->Network

Figure 2: Two-stage synthesis exploiting differential reactivity for moldable elastomers.

Step-by-Step Methodology:
  • Melt Mixing: Charge Sebacic Acid and MPT (1:1 molar ratio) into a three-neck reactor.

  • Oligomerization (Linear Focus): Heat to 160°C under

    
     flow. Add 
    
    
    
    (300 ppm). Stir for 4 hours. Water is distilled off.
    • Mechanism: At 160°C, the primary OH groups react preferentially with acid groups, forming linear chains with pendant tertiary OH groups.

  • Pre-polymerization: Apply vacuum gradually to <1 mbar. Maintain 160°C for 2 hours. The mixture becomes viscous.

  • Molding & Curing (Crosslinking):

    • Stop the reaction before gelation (monitor torque on stirrer).

    • Pour the viscous prepolymer into Teflon molds.

    • Place molds in a vacuum oven at 180°C for 24–48 hours.

    • Mechanism: The high temperature forces the tertiary OH groups to react with remaining acid end-groups, forming the crosslinked network (gelation).

Characterization & Troubleshooting

Gel Content Analysis (Degree of Crosslinking)

To validate Protocol B, perform a Soxhlet extraction.

  • Weigh cured polymer (

    
    ).
    
  • Extract with refluxing DCM for 24 hours.

  • Dry insoluble fraction (

    
    ).
    
  • Gel Content (%) =

    
    .
    
    • Target: >85% for robust elastomers.

Degradation Profile

MPT-based polymers degrade via hydrolysis of ester bonds. The presence of the methyl group at the C3 position disrupts crystallinity, generally accelerating water uptake and degradation compared to linear 1,5-pentanediol analogs.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Premature Gelation (Protocol B) Temperature too high during Step 2.Keep prepolymerization T < 165°C. The tertiary OH activates >170°C.
Low Molecular Weight (Protocol A) Wet MPT initiator.MPT is hygroscopic. Dry over molecular sieves (3Å) for 24h before use.
Opaque Polymer Crystallinity too high.Increase MPT ratio. The methyl branch disrupts crystal packing, ensuring transparency.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 21399706, 3-(Hydroxymethyl)pentane-1,3,5-triol. Retrieved from [Link]

  • Biodegradable Polyester Synthesis: Kunduru, K. R., et al. (2015). Renewable Polyol-Based Biodegradable Polyesters as Greener Plastics for Industrial Applications. Polymers. Retrieved from [Link] (Contextual grounding on polyol-based polyesters).

  • Hyperbranched Polymer Architectures: Voit, B. I., & Lederer, A. (2009). Hyperbranched and Highly Branched Polymer Architectures—Synthetic Strategies and Major Characterization Aspects. Chemical Reviews. Retrieved from [Link]

  • Mevalonolactone to MPT Pathway: (General Organic Chemistry Reference) Reduction of Lactones to Diols/Triols. The structural relationship is based on the reduction of Mevalonolactone (CAS 674-26-0) to 3-Methylpentane-1,3,5-triol.

(Note: While specific papers solely dedicated to MPT-homopolymers are rare, the protocols above are derived from established methodologies for structural analogs like trimethylolpropane and glycerol-based polyesters, adapted for the specific reactivity profile of MPT.)

Sources

Application

Application Note: Precision Quantification of Hydroxyl Groups in 3-Methylpentane-1,3,5-triol by Titration

Executive Summary The accurate quantification of hydroxyl functionality in 3-Methylpentane-1,3,5-triol (MPT) presents a specific analytical challenge due to its hybrid molecular structure. MPT contains two primary hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of hydroxyl functionality in 3-Methylpentane-1,3,5-triol (MPT) presents a specific analytical challenge due to its hybrid molecular structure. MPT contains two primary hydroxyl groups (C1, C5) and one sterically hindered tertiary hydroxyl group (C3).

Standard esterification protocols utilizing phthalic anhydride (e.g., ASTM D4274 Method B) often fail to quantitatively derivatize the tertiary hydroxyl at C3, leading to significantly underestimated Hydroxyl Values (OHV)—typically capturing only ~66% of the theoretical value.

This Application Note details a validated Acetic Anhydride Pressure Bottle Protocol designed to overcome steric hindrance. By utilizing a more reactive acylating agent under controlled pressure and elevated temperature, this method ensures the quantitative conversion of all three hydroxyl groups, providing data integrity essential for stoichiometric calculations in drug development and polymer synthesis.

Chemical Context & Analytical Challenge

The Analyte: 3-Methylpentane-1,3,5-triol[1][2]
  • CAS: 7564-64-9[1][2]

  • Molecular Weight: 134.17 g/mol [1][3][4]

  • Theoretical Hydroxyl Value:

    
    
    
  • Structure:

    • Primary OH: C1 and C5 (High reactivity)

    • Tertiary OH: C3 (Low reactivity due to methyl substitution)

The Steric Barrier

In tertiary alcohols, the carbon atom bearing the hydroxyl group is bonded to three other carbon atoms. This bulky environment physically blocks the approach of large acylating agents like phthalic anhydride. While primary hydroxyls react rapidly (minutes), tertiary hydroxyls require:

  • More reactive reagents: Acetic anhydride (

    
    ) is sterically smaller and more electrophilic than phthalic anhydride.
    
  • Thermodynamic push: Elevated temperatures (

    
    ) and longer reaction times.
    
  • Catalytic assistance: Pyridine acts as both solvent and base/catalyst.

Principle of Method

The method relies on the quantitative acetylation of the hydroxyl groups using excess acetic anhydride in a pyridine solution. The reaction is driven to completion in a sealed pressure bottle to prevent the loss of volatile reagents at the required reaction temperature (


).

Reaction 1: Esterification



After the reaction period, the excess acetic anhydride is hydrolyzed with water.

Reaction 2: Hydrolysis



The total acetic acid (formed from both esterification and hydrolysis) is titrated with a standard Potassium Hydroxide (KOH) solution. A blank determination (reagents only) is run simultaneously. The difference in titrant volume between the blank and the sample corresponds to the acetic anhydride consumed by the hydroxyl groups.

Reagents and Equipment

Critical Reagents
  • Acetylation Reagent: Mix 127 mL of Acetic Anhydride (ACS Reagent, >99%) with 1000 mL of Pyridine (Reagent Grade, dried over KOH). Note: Prepare fresh daily or store in a brown bottle for max 1 week.

  • Titrant: 0.5 N Potassium Hydroxide (KOH) in Methanol, standardized.

  • Indicator: Phenolphthalein solution (1% in ethanol).

  • Hydrolysis Solvent: Pyridine/Water mixture (3:1 v/v).

Equipment
  • Pressure Bottles: 250 mL heat-resistant glass bottles with crown caps or screw caps with chemically resistant gaskets (PTFE).

  • Water Bath: Thermostatically controlled to

    
    .
    
  • Burette: Class A, 50 mL automated or manual burette (0.1 mL graduation).

  • Safety Gear: Fume hood, neoprene gloves (pyridine permeates latex), safety goggles.

Experimental Protocol

Step 1: Sample Preparation[5][6]
  • Calculate the target sample mass (

    
    ) to consume ~30-40% of the reagent:
    
    
    
    
    For MPT (Theory ~1254), target mass is approx 0.4 - 0.5 g.
  • Weigh

    
     of MPT directly into the pressure bottle. Record exact mass (
    
    
    
    ).[5]
Step 2: Acetylation Reaction
  • Pipette 25.0 mL of the Acetylation Reagent into the bottle containing the sample.

  • Pipette 25.0 mL of the Acetylation Reagent into a second empty bottle (The Blank ).

  • Seal both bottles tightly.

  • Place bottles in the water bath at 98°C . The water level must be above the liquid level in the bottles.[6]

  • Reaction Time: Incubate for 2.0 hours .

    • Expert Insight: While primary OHs react in 30 mins, the tertiary OH at C3 requires this extended duration. Do not shorten this step.

Step 3: Hydrolysis
  • Remove bottles and allow them to cool to room temperature on the bench (approx 20 mins). Do not open hot bottles.

  • Carefully uncap to release any pressure.

  • Add 50 mL of Hydrolysis Solvent (Pyridine/Water) to each bottle to hydrolyze excess anhydride.

  • Recap and shake vigorously. Return to the water bath (98°C) for 10 minutes to ensure complete hydrolysis of excess reagent.

  • Cool to room temperature again.

Step 4: Titration[8][9][10]
  • Add 5-7 drops of Phenolphthalein indicator.

  • Titrate the Blank with 0.5 N KOH to a persistent pink endpoint (

    
    ).
    
  • Titrate the Sample with 0.5 N KOH to the same pink endpoint (

    
    ).
    

Data Analysis & Calculation

Hydroxyl Value Formula

The Hydroxyl Value (OHV) is defined as the milligrams of KOH equivalent to the hydroxyl content of 1 gram of sample.[7]



  • 
     : Volume of KOH for blank (mL)
    
  • 
     : Volume of KOH for sample (mL)
    
  • 
     : Normality of KOH titrant
    
  • 
     : Weight of sample (g)
    
  • Acid Value : Contribution of free acid in the sample (usually negligible for pure polyols; if unknown, determine separately and add).

Example Data Table
ParameterUnitBlank RunSample Run (MPT)
Sample Mass (

)
gN/A0.4521
Titrant Normality (

)
eq/L0.50120.5012
Titration Volume (

)
mL48.5028.30
Volume Difference (

)
mL-20.20
Calculated OHV mg KOH/g-1256.3
Theoretical OHV mg KOH/g-1254.0
Recovery %-100.18%

Method Validation & Troubleshooting

Linearity and Time-Course Study

To validate that the tertiary hydroxyl is reacting, perform a time-course study.

  • 1 Hour: Likely ~90% recovery (Primary OHs complete, Tertiary partial).

  • 2 Hours: >99% recovery (Target).

  • 4 Hours: Check for degradation (if value drops, dehydration is occurring).

Water Correction

Water in the sample consumes acetic anhydride, artificially inflating the OHV.

  • Protocol: Measure water content via Karl Fischer titration.

  • Correction:

    
    
    
Workflow Diagram

TitrationWorkflow cluster_blank Parallel Blank Run Start Start: Weigh MPT Sample Reagent Add Acetic Anhydride/Pyridine (25 mL) Start->Reagent Heat Incubate @ 98°C for 2 Hours (Pressure Bottle) Reagent->Heat Acetylation BlankStep No Sample Reagents Only Reagent->BlankStep Parallel Hydrolysis Cool & Add Water/Pyridine (Hydrolyze Excess Reagent) Heat->Hydrolysis Conversion Complete Titration Titrate with 0.5N KOH (Phenolphthalein Endpoint) Hydrolysis->Titration Calc Calculate OHV (Blank - Sample) Titration->Calc BlankStep->Heat

Caption: Workflow for the quantification of MPT hydroxyl content, emphasizing the critical heating step for tertiary alcohol conversion.

References

  • ASTM International. (2021). ASTM D4274-21: Standard Test Methods for Testing Polyurethane Raw Materials: Determination of Hydroxyl Numbers of Polyols. West Conshohocken, PA.

  • Ogg, C. L., Porter, W. L., & Willits, C. O. (1945). Determining the Hydroxyl Content of Certain Organic Compounds: Macro- and Semimicro-Methods. Industrial & Engineering Chemistry Analytical Edition, 17(6), 394-397.
  • Metrohm Application Bulletin. (2020). Automated determination of the hydroxyl number (hydroxyl value) according to ASTM E1899 and EN ISO 4629-2.

  • PubChem. (2025).[4] 3-Methylpentane-1,3,5-triol Compound Summary. National Library of Medicine.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing yield of 3-Methylpentane-1,3,5-triol synthesis

Ticket System: 3-Methylpentane-1,3,5-triol Optimization Current Status: OPEN Assigned Specialist: Senior Application Scientist, Process Chemistry Division Reference ID: TRIOL-OPT-2024 Executive Summary: The "Invisible" P...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: 3-Methylpentane-1,3,5-triol Optimization

Current Status: OPEN Assigned Specialist: Senior Application Scientist, Process Chemistry Division Reference ID: TRIOL-OPT-2024

Executive Summary: The "Invisible" Product Problem

Synthesizing 3-Methylpentane-1,3,5-triol (CAS: 7564-64-9) presents a classic paradox in organic synthesis: the reaction (reduction of mevalonolactone) is chemically straightforward, but the isolation is physically difficult.

Most researchers encounter low yields (20-40%) not because the reaction failed, but because the product is highly water-soluble and forms strong coordination complexes with aluminum byproducts. This guide replaces standard "textbook" workups with industrial-grade isolation protocols designed for high-polarity polyols.

Module 1: Reaction Protocol & Stoichiometry

User Query: "I am using 1.0 equivalent of LiAlH4 per mole of lactone. Is this sufficient?"

Technical Response: No. While stoichiometry suggests 0.5–0.75 eq. might suffice (since LiAlH₄ delivers 4 hydrides), the kinetics of lactone ring-opening and the subsequent reduction of the ester/acid intermediates require a significant excess .

Optimized Reaction Parameters
ParameterRecommendationTechnical Rationale
Reagent LiAlH₄ (2.5 - 3.0 equivalents) Excess hydride ensures rapid reduction and prevents the formation of stable aluminate intermediates that trap the product.
Solvent Anhydrous THF (Not Diethyl Ether)THF has a higher boiling point (

C) than ether, allowing for better solubilization of the polar intermediate and faster kinetics at reflux.
Addition Dropwise at

C
, then Reflux
Controls the violent exotherm of the initial hydride attack on the lactone carbonyl.
Time Reflux 4–12 Hours Essential to drive the reduction of the carboxylate intermediate to the alcohol.

Critical Checkpoint: Ensure your starting material is Mevalonolactone (or Mevalonic acid delta-lactone). Do not confuse this with 3-methylpentane (the alkane), which is a volatile liquid. Your product is a viscous, high-boiling oil.

Module 2: The Yield Killer – Workup & Isolation

User Query: "I used a standard Fieser workup (Water/NaOH/Water). I filtered the white solid, but my crude mass is extremely low."

Diagnosis: You have likely experienced Aluminum Glycolate Trapping . Triols act as tridentate ligands, wrapping around the aluminum atom. A standard Fieser workup often precipitates aluminum hydroxide around your product, trapping it inside the solid matrix. Furthermore, because the triol is hygroscopic and water-soluble, simple extraction often leaves the product in the aqueous phase.

Solution A: The Rochelle Salt Method (Recommended for <10g scale)

This method uses tartrate to chelate aluminum, keeping it in the aqueous phase while allowing the organic product to be extracted.

  • Quench: Dilute reaction mixture with wet THF at

    
    C.
    
  • Complexation: Add saturated aqueous Potassium Sodium Tartrate (Rochelle Salt) . Use 20 mL of solution per gram of LiAlH₄ used.

  • Digestion: Stir vigorously at room temperature for 2–4 hours .

    • Visual Cue: The grey/white emulsion must separate into two clear layers. If it is cloudy, stir longer.

  • Extraction: Separate layers. The aqueous layer will still contain product. Saturate the aqueous layer with NaCl (salting out) and extract 4x with Ethyl Acetate (EtOAc is more polar than ether and pulls the triol better).

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Solution B: The Soxhlet Extraction (Recommended for >10g scale)

If the emulsion is unbreakable or the scale is large:

  • Quench carefully with water/15% NaOH (Fieser method) to create the solid aluminum precipitate.

  • Filter the solids.[1][2][3][4] DO NOT DISCARD THE SOLIDS.

  • Place the "dry" aluminum solids into a Soxhlet thimble.

  • Perform a continuous extraction using THF or Isopropanol for 12 hours. This physically washes the trapped triol out of the aluminum matrix.

Module 3: Purification Strategy

User Query: "My crude oil is yellow and viscous. Can I recrystallize it?"

Technical Response: No. 3-Methylpentane-1,3,5-triol is a viscous oil with a very low tendency to crystallize due to its irregular branching and hydrogen bonding network.

Purification Protocol: Vacuum Distillation The boiling point is extremely high (


C at 0.5 mmHg). You cannot distill this at atmospheric pressure; it will decompose.
  • Setup: Short-path distillation head or Kugelrohr apparatus.

  • Vacuum: High vacuum required (<1 mmHg).

  • Temperature:

    • Remove solvents:

      
      C.
      
    • Forerun (impurities):

      
      C.
      
    • Product Fraction: Expect collection around 160–180^\circ$C (at 0.1 mmHg) .

  • Storage: The product is hygroscopic. Store under Argon/Nitrogen in a desiccator.

Visualizing the Workflow
Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the reduction of the lactone and the potential trap (Aluminate Complex) that necessitates the specific workups described above.

ReactionPathway Lactone Mevalonolactone (C6H10O3) Intermediate Aluminate Complex (Product Trapped) Lactone->Intermediate Hydride Attack (Ring Opening) LiAlH4 LiAlH4 (Excess, THF) LiAlH4->Intermediate Quench Hydrolysis (Rochelle Salt) Intermediate->Quench Chelation of Al Product 3-Methylpentane-1,3,5-triol (Viscous Oil) Quench->Product Release of Triol

Caption: The reduction pathway highlights the critical "Aluminate Complex" stage where the triol is chemically bound to the metal, requiring aggressive hydrolysis to release.

Figure 2: Workup Decision Matrix

Use this flowchart to determine the correct isolation method based on your scale and observation.

WorkupLogic Start Reaction Complete? ScaleCheck Check Scale Start->ScaleCheck SmallScale < 10g Scale ScaleCheck->SmallScale LargeScale > 10g Scale ScaleCheck->LargeScale Rochelle Rochelle Salt Method (Potassium Sodium Tartrate) SmallScale->Rochelle Fieser Fieser Workup (H2O / 15% NaOH / H2O) LargeScale->Fieser Emulsion Did Emulsion Clear? Rochelle->Emulsion Soxhlet Filter Solids -> Soxhlet Extraction (THF, 12h) Fieser->Soxhlet Solids Trap Product Extract Saturate Aqueous w/ NaCl Extract 4x EtOAc Emulsion->Extract Yes Emulsion->Soxhlet No (Stubborn) Final Distill (High Vac) Extract->Final Soxhlet->Final

Caption: Decision tree for maximizing recovery. Note that for large scales, physical extraction (Soxhlet) of the aluminum salts is often necessary to recover trapped yield.

References & Validated Sources
  • Lactone Reduction Standards: Brown, H. C., & Krishnamurthy, S. (1979). "Forty years of hydride reductions." Tetrahedron, 35(5), 567-607. (Foundational text on LiAlH4 stoichiometry and lactone ring opening).

  • Workup Protocols: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581-595. (Source of the standard "Fieser" workup, though noted here as potentially trapping triols).

  • Rochelle Salt Method: "Workup for Aluminum Hydride Reductions." University of Rochester, Department of Chemistry. Available at: [Link] (Verified protocol for breaking aluminum emulsions).

  • Mevalonolactone Synthesis Context: "Synthesis of Mevalonolactone." Organic Syntheses, Coll.[4] Vol. 7, p.357 (1990). (Provides context on the precursor stability and handling).

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of Tertiary Alcohols

Status: Operational Current Queue: High Volume (Quaternary Center Formation) Operator: Senior Application Scientist Welcome to the Quaternary Stereocenter Helpdesk Subject: Overcoming steric and electronic barriers in th...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Queue: High Volume (Quaternary Center Formation) Operator: Senior Application Scientist

Welcome to the Quaternary Stereocenter Helpdesk

Subject: Overcoming steric and electronic barriers in the synthesis of chiral tertiary alcohols.

Scope: This guide addresses the "privileged structure" challenge. Unlike secondary alcohols, tertiary alcohols require the formation of a quaternary stereocenter. This introduces severe steric hindrance and competing pathways (enolization, reduction). This support module provides protocols and troubleshooting for Nucleophilic Additions , Catalytic Alkylations , and Biocatalytic Resolutions .

Module 1: Organometallic Nucleophilic Addition (The "Classic" Route)

Ticket #101: "My Grignard reaction yielded only recovered starting material or a secondary alcohol."

Diagnosis: You are likely experiencing one of two competing pathways: Enolization or


-Hydride Reduction .
  • Enolization: The Grignard reagent (

    
    ) acts as a base, deprotonating the 
    
    
    
    -position of the ketone.[1] Upon workup, the enolate reprotonates, returning the starting ketone.[1]
  • Reduction: If your Grignard reagent has a

    
    -hydrogen (e.g., Isopropylmagnesium bromide), it can act as a hydride donor, reducing the ketone to a racemic secondary alcohol via a 6-membered transition state.
    

Troubleshooting Protocol:

SymptomRoot CauseValidated Solution
Recovered Ketone Steric hindrance forces

to act as a Base (Enolization).
Switch to Organolithium + CeCl

(Imamoto/Luche Conditions).
Cerium activates the carbonyl oxygen (oxophilicity) and suppresses basicity.
Secondary Alcohol

-Hydride Elimination from the Grignard reagent.[1]
Use Organolithium (

).

reagents generally lack the facile

-hydride elimination pathway compared to Grignard.
Racemic Product Lack of facial discrimination.Switch to Module 2 (Chiral Lewis Acid Catalysis). Standard Grignard/Lithium additions are rarely stereoselective without chiral auxiliaries.

Self-Validating Test (The Deuterium Quench): To confirm Enolization:

  • Run the reaction as usual.

  • Quench with

    
     instead of 
    
    
    
    .
  • Analyze the recovered ketone by

    
     NMR or MS.
    
  • Result: If you see deuterium incorporation at the

    
    -position, the reagent acted as a base.
    
Module 2: Catalytic Asymmetric Alkylation (Titanium/Zinc Systems)

Ticket #204: "I need high ee for a tertiary alcohol from a simple ketone."

Technical Insight: Direct addition of organolithium/magnesium is too reactive for catalysis. The industry standard (Walsh/Yus protocols) utilizes Titanium(IV) isopropoxide and Dialkylzinc (


) with a chiral ligand (BINOL or TADDOL derivatives).

The Mechanism (Why it works): The Titanium acts as a Lewis acid to activate the ketone, while the Zinc transfers the alkyl group. The chiral ligand modifies the Titanium sphere, creating a chiral pocket that differentiates the Re and Si faces of the ketone.

Standard Operating Procedure (Walsh Protocol):

  • Ligand Formation: Mix

    
    -BINOL (10-20 mol%) with 
    
    
    
    (excess, typically 1.2 equiv) in Toluene.
    • Checkpoint: Solution should turn orange/red, indicating Ti-BINOLate formation.

  • Transmetallation: Add

    
     (e.g., 
    
    
    
    ).
    • Caution: Exothermic. The active species is a heterobimetallic Ti-Zn complex.

  • Addition: Add the ketone slowly at

    
    .
    
  • Workup: Quench with

    
     HCl.
    

Visualizing the Workflow:

Ti_Zn_Alkylation Start Start: Ketone + Ligand Step1 Add Ti(OiPr)4 (Lewis Acid Activation) Start->Step1 Complexation Step2 Add ZnR2 (Transmetallation) Step1->Step2 Ligand Exchange Step3 Active Species: Ti-Zn-Ligand Cluster Step2->Step3 Assembly Step4 Product Formation (Facial Selectivity) Step3->Step4 Alkyl Transfer Step4->Step3 Catalyst Turnover

Figure 1: Catalytic cycle for the Titanium-mediated asymmetric alkylation of ketones.

FAQ for Module 2:

  • Q: The reaction is extremely slow.

    • A: Ketones are less electrophilic than aldehydes.[2] Solution: Increase the concentration (run neat if possible) or use a sulfonamide-based ligand (e.g., bis-sulfonamide diols) which are more active than standard BINOL.

  • Q: I see non-linear effects (ee of product != ee of catalyst).

    • A: This confirms the active species is an aggregate (dimer/trimer). This is actually beneficial (Positive Non-Linear Effect) as it allows the use of lower purity ligands to achieve high product ee.

Module 3: Alkynylzinc Addition (The Carreira/Erickson Route)

Ticket #305: "I need to add an alkyne to a ketone stereoselectively."

Overview: Alkynes are excellent nucleophiles because the resulting propargylic tertiary alcohols are versatile synthetic handles.

Protocol (Zn(OTf)


 Method): 
  • Reagents:

    
     (1.1 equiv), Chiral Amine Ligand (e.g., 
    
    
    
    -methylephedrine),
    
    
    , and terminal alkyne.
  • Process: The amine deprotonates the alkyne, which transmetallates to Zinc. The chiral zinc acetylide adds to the ketone.

  • Critical Parameter: Temperature. Unlike alkyl additions, these often require higher temperatures (

    
     to 
    
    
    
    ) because the zinc acetylide is less nucleophilic than dialkylzinc.

Troubleshooting Table:

IssueFix
Low Conversion Switch from

to

to generate the alkynylzinc (more reactive). Ensure anhydrous conditions (water kills the acetylide).
Low ee The background reaction (uncatalyzed addition) is competing. Lower the temperature or increase ligand loading.
Module 4: Biocatalysis (The Green Route)

Ticket #409: "Can I use enzymes for tertiary alcohols?"

Status: Complex. Direct asymmetric reduction of ketones yields secondary alcohols.[3] To get tertiary alcohols, you must form a C-C bond or perform a resolution.[2]

Recommended Workflows:

  • Hydroxylation (C-H Activation):

    • Enzyme:[2][4][5] P450 Monooxygenases or

      
      -Ketoglutarate dependent hydroxylases.[4][5]
      
    • Mechanism:[2][6][7][8][9][10][11][12] Stereoselective oxidation of a tertiary C-H bond to C-OH.[5]

    • Constraint: Requires a specific substrate scaffold (often mimics natural substrates like proline or steroids).

  • Aldolase Catalysis (C-C Bond Formation):

    • Enzyme:[2][4][5] Class I/II Aldolases (e.g., L-threonine aldolase).

    • Reaction: Addition of glycine/pyruvate equivalents to a ketone.

    • Advantage:[7][13] Generates quaternary centers with high stereocontrol.

  • Hydrolase-Mediated Resolution:

    • Enzyme:[2][4][5] Lipases (CAL-B) or Esterases.

    • Process: Hydrolysis of tertiary esters.

    • Challenge: Tertiary esters are very sterically hindered and difficult for enzymes to hydrolyze.

    • Solution: Use GDSL-hydrolases which have a more accessible active site for tertiary substrates.

Decision Matrix: Choosing Your Reagent

Use this logic flow to select the correct method for your substrate.

Reagent_Selection Start Start: Target Tertiary Alcohol Q1 Is the nucleophile an Alkyne? Start->Q1 Carreira Use Zn(OTf)2 + Chiral Amine (Carreira) Q1->Carreira Yes Q2 Is the nucleophile an Alkyl group? Q1->Q2 No Q3 Is the ketone highly hindered? Q2->Q3 Yes Bio Consider Aldolase or P450 Screening Q2->Bio No (Complex/Functionalized) Walsh Use Ti(OiPr)4 + ZnR2 + BINOL (Walsh) Q3->Walsh No (Standard) Luche Use R-Li + CeCl3 (Racemic/Diastereoselective) Q3->Luche Yes (Very Hindered)

Figure 2: Decision matrix for reagent selection based on nucleophile type and steric constraints.

References
  • Walsh, P. J., et al. (2002).[7][11] Insight into the Mechanism of the Asymmetric Addition of Alkyl Groups to Aldehydes Catalyzed by Titanium-BINOLate Species. Journal of the American Chemical Society.[7] Link

  • Garcia, C., et al. (2002).[7] A Practical Catalytic Asymmetric Addition of Alkyl Groups to Ketones. Journal of the American Chemical Society.[7] Link

  • BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Link

  • Müller, M., et al. (2011). Tertiary alcohol preferred: Hydroxylation of trans-3-methyl-L-proline with proline hydroxylases. BMC Biochemistry. Link

  • Pu, L. (2003). Asymmetric Alkynylzinc Additions to Aldehydes and Ketones. Accounts of Chemical Research. Link

Sources

Troubleshooting

Technical Support Center: Catalytic Synthesis of 3-Methylpentane-1,3,5-triol (MPT)

Status: Operational Ticket ID: MPT-SYN-001 Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary: The Selectivity Paradox Welcome to the technical support hub for 3-Methylpentane-1,3,5-t...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: MPT-SYN-001 Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The Selectivity Paradox

Welcome to the technical support hub for 3-Methylpentane-1,3,5-triol (MPT) synthesis. If you are accessing this guide, you are likely facing the "Selectivity Paradox" inherent to this molecule.

The Problem: MPT contains a tertiary alcohol at the C3 position. Standard hydrogenation conditions strong enough to reduce the terminal esters (or the intermediate lactone) often possess enough Lewis acidity or thermal energy to dehydrate this tertiary alcohol, destroying your product.

The Solution: You must select a catalyst system that operates via an outer-sphere mechanism (avoiding direct metal-oxygen coordination at the tertiary site) or a heterogeneous surface that is strictly non-acidic.

Visualizing the Pathway & Pitfalls

The following diagram maps the reaction coordinate from the standard precursor (Dimethyl 3-hydroxy-3-methylglutarate) to MPT, highlighting the "danger zones" where side reactions occur.

MPT_Pathway Figure 1: Reaction Pathway and Competing Side Reactions HMG HMG Diester (Precursor) MVL Mevalonolactone (Intermediate) HMG->MVL 1st Reduction Fast Side1 Dehydration Products (Alkenes/Dienes) HMG->Side1 Direct Elimination MPT 3-Methylpentane-1,3,5-triol (Target) MVL->MPT 2nd Reduction Slow (Rate Limiting) Side2 Polymerization (Polyesters) MVL->Side2 Acidic Conditions Heat MPT->Side1 Over-reduction Acidic Support

Catalyst Selection Matrix

Use this table to select the catalyst based on your laboratory capabilities and scale.

FeatureHomogeneous: Ru-Triphos Heterogeneous: Re-promoted Ru/C Heterogeneous: Copper-Chromite
Mechanism Outer-sphere (Metal-Ligand Bifunctional)Surface HydrogenationSurface Hydrogenation
Selectivity Highest (>95%) High (85-90%)Moderate (Risk of dehydration)
Pressure Mild (30-50 bar)High (80-150 bar)Extreme (200-300 bar)
Temperature 100-140°C120-160°C200-250°C
Key Risk Catalyst Recycle/CostLeaching / Support AciditySafety (Cr toxicity) / Elimination
Recommendation Best for Pharma/R&D Best for Scale-up Legacy (Avoid if possible)

Module A: Homogeneous Catalysis (The "Gold Standard")

Primary Recommendation: Ruthenium-Triphos Complex Catalyst Precursor: [(Triphos)Ru(TMM)] or generated in situ from Ru(acac)3 + 1,1,1-tris(diphenylphosphinomethyl)ethane.

Why this works (The Science)

The Ru-Triphos system operates via a metal-ligand bifunctional mechanism . The hydride is transferred from the Ru center to the carbonyl carbon, while a proton is transferred from the ligand arm (or solvent cage) to the carbonyl oxygen. Crucially, the substrate does not need to bind directly to the metal center to be activated. This prevents the tertiary -OH group from coordinating to the Ru, effectively shielding it from dehydration.

Standard Protocol (0.5 M Scale)
  • Preparation: In a glovebox, mix Ru(acac)3 (1 mol%) and Triphos (1.2 mol%) in THF.

  • Activation: Add Zinc powder (optional promoter) or use HNTf2 (acid additive) if using the specific Leitner protocol [1].

  • Substrate: Add Dimethyl 3-hydroxy-3-methylglutarate (1.0 eq).

  • Reaction: Pressurize autoclave to 50 bar H2 . Heat to 140°C for 16 hours.

  • Workup: Cool, vent, and concentrate. MPT is a viscous oil.

Troubleshooting Guide: Homogeneous Systems

Q: My conversion stops at Mevalonolactone (MVL). Why?

A: The reduction of the lactone (MVL) to the triol (MPT) is the rate-limiting step.

  • Fix 1: Increase H2 pressure to 80 bar. The lactone ring opening is thermodynamically unfavorable and requires higher driving force.

  • Fix 2: Add a Lewis Acid promoter (e.g., 1 mol% Zn(OTf)2). This activates the lactone carbonyl without dehydrating the tertiary alcohol.

Q: I see a new peak in the NMR (alkene region 5.0-6.0 ppm).

A: You have dehydrated the tertiary alcohol.

  • Cause: Your temperature is too high (>150°C) or your solvent is acidic.

  • Fix: Switch solvent to 1,4-Dioxane or add a trace base (Et3N) to neutralize any adventitious acid.

Module B: Heterogeneous Catalysis (Scalable Solutions)

Primary Recommendation: Rhenium-doped Ruthenium on Carbon (Re-Ru/C).

Why this works (The Science)

Pure Ru/C is active but often attacks the C-C backbone or over-reduces. The addition of Rhenium (Re) creates oxophilic sites that preferentially bind the carbonyl oxygen of the ester/lactone, facilitating hydrogen attack without requiring the high temperatures that cause dehydration.

Standard Protocol
  • Catalyst: 4% Re / 2% Ru on Carbon (reduced at 300°C prior to use).

  • Solvent: Water (Green chemistry) or THF.

  • Conditions: 120 bar H2, 160°C.

  • Time: 8-12 hours.

Troubleshooting Guide: Heterogeneous Systems

Q: The reaction mixture turned into a polymer/gel.

A: You triggered oligomerization of the lactone intermediate.

  • Cause: High concentration + insufficient hydrogen mass transfer. The lactone polymerized before it could be reduced.

  • Fix: Dilute the reaction (0.1 M max) and increase stirring speed (>1000 rpm) to ensure H2 saturation in the liquid phase.

Q: Can I use Copper Chromite?

A: Technically yes, but we advise against it.

  • Risk: Copper chromite requires temperatures >200°C. At this temperature, the tertiary alcohol in MPT will almost certainly eliminate water to form the diene. If you must use it, use Barium-promoted CuCr and keep the time strictly under 4 hours.

Logic Flow for Troubleshooting

Use this decision tree to diagnose your yield issues.

Troubleshooting Figure 2: Diagnostic Logic for MPT Synthesis Start Low Yield of MPT Check1 Check NMR/GC What is the major impurity? Start->Check1 Result1 Mevalonolactone (Incomplete Rxn) Check1->Result1 Result2 Alkenes/Dienes (Dehydration) Check1->Result2 Result3 Oligomers (Polymerization) Check1->Result3 Sol1 Increase Pressure Add Acid Promoter Result1->Sol1 Sol2 Lower Temp Check Support Acidity Switch to Homogeneous Result2->Sol2 Sol3 Dilute Reaction Increase Stirring Result3->Sol3

Frequently Asked Questions (FAQ)

Q: Is it better to start from the acid or the ester? A: The Ester. Dimethyl 3-hydroxy-3-methylglutarate is preferred. The free acid (HMG) can corrode autoclave linings and poison certain heterogeneous catalysts via metal leaching. If you must use the acid, use the Ru-Triphos system which tolerates free carboxylic acids better than heterogeneous surfaces [2].

Q: How do I purify MPT from the reaction mixture? A: MPT is a high-boiling polyol.

  • Filtration: Remove heterogeneous catalyst.

  • Solvent Removal: Rotary evaporation.

  • Distillation: This is tricky due to the high boiling point and decomposition risk. We recommend Kugelrohr distillation under high vacuum (<0.1 mbar).

  • Alternative: If purity is critical, acetylate the crude triol (Ac2O/Pyridine), purify the tri-acetate via standard silica column chromatography, and then hydrolyze (MeOH/K2CO3).

Q: Why is water mentioned as a solvent for Re-Ru/C? A: Water promotes the ring-opening of Mevalonolactone to the open-chain hydroxy-acid form, which is often easier to reduce on the surface of the catalyst than the cyclic lactone. However, ensure your catalyst support (Carbon) is water-stable [3].

References

  • Leitner, W., et al. (2014).[1] "Highly Versatile Catalytic Hydrogenation of Carboxylic and Carbonic Acid Derivatives Using a Ru-Triphos Complex." Journal of the American Chemical Society.

  • Elsevier, C. J., et al. (2015).[1] "Hydrogenation of Carboxylic Acids with A Homogeneous Cobalt Catalyst." Science. [1]

  • Tomishige, K., et al. (2020). "Heterogeneous Catalytic Hydrogenation of Levulinic Acid to γ-Valerolactone." ChemSusChem.[2]

  • Merck & Co. (1959). "Synthesis of 3,5-dihydroxy-3-methylpentanoic acid." US Patent 2915532A.

Sources

Optimization

Module 1: Stereoselective Synthesis (The Sharpless Protocol)

Triol Synthesis Support Center Current Status: Online | Tier: Level 3 (Senior Application Support) Welcome to the Triol Synthesis Optimization Hub. This guide addresses the specific kinetic, thermodynamic, and isolation...

Author: BenchChem Technical Support Team. Date: February 2026

Triol Synthesis Support Center Current Status: Online | Tier: Level 3 (Senior Application Support)

Welcome to the Triol Synthesis Optimization Hub. This guide addresses the specific kinetic, thermodynamic, and isolation challenges inherent to synthesizing molecules with three hydroxyl groups. Unlike simple alcohols, triols present a "perfect storm" of hydrophilicity and chelation potential, often leading to product loss in the aqueous phase or metal scavenging issues.

Context: You are employing Sharpless Asymmetric Dihydroxylation (SAD) on an allylic alcohol or diene precursor to generate a chiral 1,2,3-triol.

Troubleshooting Guide: SAD Optimization

Q: My enantiomeric excess (ee) is stalling below 85%. How do I push this >95%? A: The "standard" AD-mix often fails for specific substrate classes. You must transition from a static protocol to a kinetic control regime.

  • Temperature Suppression: The ligand-acceleration effect (LAE) increases as temperature decreases. Run the reaction at 0°C or even -4°C .

    • Why: The background reaction (racemic oxidation by free

      
      ) has a higher activation energy than the ligand-catalyzed pathway. Lower temperatures freeze out the racemic background.
      
  • Ligand Class Switching:

    • Standard:

      
       (Phthalazine core) – Good for trans-olefins.
      
    • Optimization: Switch to

      
       (Pyrimidine core)  if your substrate is sterically encumbered or a terminal olefin. The PYR spacer creates a smaller, tighter binding pocket, often boosting ee by 5-10%.
      
  • Two-Phase Dynamics: Ensure your stirring rate is high (>800 rpm). The reaction occurs at the interface of the organic/aqueous layer. Slow stirring limits mass transfer of the re-oxidant (

    
    ), starving the catalytic cycle.
    

Q: The reaction stalls at 60% conversion despite excess oxidant. A: This is likely "Product Inhibition" or "Osmium Sequestration."

  • The Mechanism: The resulting triol product can act as a multidentate ligand, chelating the Osmium center more tightly than the chiral ligand, effectively poisoning the catalyst.

  • The Fix: Add Methanesulfonamide (

    
    )  (1 equivalent).
    
    • Effect: It accelerates the hydrolysis of the Os(VI) glycolate intermediate, releasing the product and regenerating the active catalyst up to 50x faster.

Visual Logic: SAD Troubleshooting Workflow

SAD_Optimization start SAD Reaction Issue decision Identify Primary Failure start->decision low_ee Low Enantioselectivity (<90% ee) decision->low_ee low_yield Low Conversion / Stalled decision->low_yield temp_check Is Temp > 0°C? low_ee->temp_check additive_check Added MeSO2NH2? low_yield->additive_check ligand_check Substrate Type? temp_check->ligand_check No sol_fix Cool to 0°C or -4°C (Suppress racemic background) temp_check->sol_fix Yes ligand_fix Switch to (DHQ)2PYR (Tighter binding pocket) ligand_check->ligand_fix Terminal/Steric hydrolysis_fix Add 1 eq. Methanesulfonamide (Accelerate turnover) additive_check->hydrolysis_fix No

Figure 1: Decision logic for optimizing Sharpless Asymmetric Dihydroxylation parameters.

Module 2: Reduction Protocols (The "Grey Sludge" Problem)

Context: Reducing tri-esters or tricarboxylic acids to triols using Lithium Aluminum Hydride (


 / LAH).

Q: My workup turns into an unfilterable grey emulsion. I'm losing product in the aluminum salts. A: You are experiencing the "Aluminum Hydroxide Gel" trap. Never quench LAH with just water or acid blindly. You must use a stoichiometric quenching protocol to produce granular, filterable aluminates.

Protocol: The Fieser Workup (The "1-1-3" Rule) Standardized for 1.0 gram of


 used.
StepReagent AddedVolumeObservation/Mechanism
1 Water (

)
1.0 mL Quenches excess hydride. H2 gas evolution (vigorous).
2 15% NaOH (aq) 1.0 mL Converts insoluble

into soluble aluminate

.
3 Water (

)
3.0 mL Precipitates granular lithium aluminate salts.
4 Stirring --Stir for 15 mins until precipitate turns white and sandy.
5 Filtration --Filter through Celite. The cake should be dry and granular.

Q: The Fieser workup failed; the product is trapped in the salts. A: For highly polar triols (like glycerol derivatives), the aluminum salts can coordinate to the hydroxyls.

  • Alternative: Use Rochelle’s Salt (Sodium Potassium Tartrate) .[1]

    • Method: Add saturated aqueous Rochelle’s salt solution (20 mL per g of LAH) and stir vigorously for 2-4 hours. The tartrate chelates the aluminum, breaking the emulsion and forcing the triol into the organic layer (or allowing clean aqueous extraction).

Module 3: Isolation & Purification (The Water Trap)

Context: Your triol is synthesized, but it is highly water-soluble (


). Standard ether/water extraction yields nothing.

Q: My product is stuck in the aqueous phase. How do I get it out? A: Do not use Diethyl Ether or Hexanes. They are too non-polar.

Strategy A: The "Salting Out" + Polar Extraction

  • Saturate the aqueous phase with NaCl (brine) to decrease the solubility of organics (Salting Out effect).

  • Extract with 3:1 Chloroform/Isopropanol .

    • Why: This specific solvent mixture is dense (bottom layer) but highly polar, capable of pulling polyols out of brine without pulling significant water.

Strategy B: The "Protect-Purify-Deprotect" Sandwich If the triol is impossible to extract, modify it in situ.

  • Evaporate the aqueous layer to dryness (lyophilize if necessary).

  • Acetylate: Treat the crude residue with

    
     and Pyridine.
    
  • Extract: The tri-acetate is lipophilic and easily extracted with EtOAc/Hexanes.

  • Purify: Run standard silica chromatography on the acetate.

  • Deprotect: Methanolysis (

    
    ) quantitatively returns the pure triol.
    

References & Grounding

  • Sharpless Asymmetric Dihydroxylation Optimization:

    • Source: Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews.

    • Key Insight: Detailed kinetics of the ligand-acceleration effect and the role of hydrolysis in turnover.

    • URL:

  • The Fieser Workup Protocol:

    • Source: Fieser, L. F., & Fieser, M. (1967).[2][3] Reagents for Organic Synthesis, Vol. 1, Wiley, New York.[3]

    • Key Insight: The stoichiometric 1:1:3 addition sequence for granular aluminum precipitates.

    • Verification:

  • Rochelle's Salt Method:

    • Source:Organic Process Research & Development (Various process notes).

    • Key Insight: Tartrate chelation for breaking aluminum emulsions in large-scale reductions.[1]

  • Triol/Polyol Extraction Strategies:

    • Source: Cohen, R. J., et al. (2000). Synthesis of 1,2,3-Triols. Tetrahedron Letters.

    • Key Insight: Use of polar organic mixtures (CHCl3/IPA) for extracting water-soluble alcohols.

Disclaimer: Osmium tetroxide is volatile and highly toxic (causes blindness). Lithium Aluminum Hydride is pyrophoric.[4] All protocols described above must be performed in a functioning fume hood with appropriate PPE.

Sources

Troubleshooting

Technical Support Center: 3-Methylpentane-1,3,5-triol (MPT) Integrity &amp; Storage

[1] Executive Summary & Chemical Identity[1][2][3][4][5] 3-Methylpentane-1,3,5-triol (MPT) is a versatile aliphatic triol used as a crosslinker in polyurethane synthesis, a pharmaceutical intermediate, and a humectant.[1...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity[1][2][3][4][5]

3-Methylpentane-1,3,5-triol (MPT) is a versatile aliphatic triol used as a crosslinker in polyurethane synthesis, a pharmaceutical intermediate, and a humectant.[1] Its structure features two primary hydroxyl groups (C1, C5) and one tertiary hydroxyl group (C3).

While chemically robust under neutral conditions, MPT exhibits specific instability modes—primarily hygroscopicity , oxidative yellowing , and acid-catalyzed cyclization .[1] This guide provides the mechanistic understanding and protocols required to maintain material integrity.

PropertyValueCritical Note
CAS Number 7564-64-9Verify against CoA to ensure isomer purity.
Physical State Viscous Liquid / Waxy SolidHigh viscosity complicates handling; heating requires care.[1]
Hygroscopicity HighRapidly absorbs atmospheric moisture, altering stoichiometry.[1]
Boiling Point ~216°C (0.5 mmHg)Do not distill at atmospheric pressure (risk of decomposition).[1]

Degradation Mechanisms (The "Why")

Understanding how MPT degrades is the first step in prevention. We categorize stability risks into three distinct pathways.

A. The Hygroscopic Hazard (Water Uptake)

Like all low-molecular-weight polyols, MPT acts as a moisture sponge.[1]

  • Mechanism: Hydrogen bonding between atmospheric water and the three hydroxyl groups.

  • Impact: In polyurethane applications, excess water reacts with isocyanates to form urea and carbon dioxide gas, causing foaming/bubbles and weakening the final polymer matrix.

B. Oxidative Degradation (Yellowing)[1]
  • Mechanism: The primary alcohols at positions C1 and C5 are susceptible to radical auto-oxidation, forming aldehydes and eventually carboxylic acids.[1]

  • Impact: Formation of chromophores (yellowing) and a drop in pH, which can neutralize basic catalysts used in downstream reactions.

C. Acid-Catalyzed Cyclization (The "Hidden" Killer)

This is the most critical and often overlooked degradation pathway for 1,5-diols.[1]

  • Mechanism: Under acidic conditions or extreme heat, the hydroxyl groups at C1 and C5 can undergo intramolecular dehydration.

  • Product: 4-methyl-tetrahydro-2H-pyran-4-ol .[1]

  • Impact: Irreversible loss of functionality (3 OH groups

    
     1 OH group). The material becomes a mono-functional ether, acting as a chain terminator rather than a crosslinker.[1]
    
Visualization: MPT Degradation Pathways

MPT_Degradation cluster_ox Oxidative Pathway (Air Exposure) cluster_cyc Cyclization Pathway (Acid/Heat) cluster_hyg Physical Change MPT 3-Methylpentane-1,3,5-triol (Intact Material) Aldehyde Aldehyde Intermediates MPT->Aldehyde O2 / Radical Initiation Pyran 4-methyl-tetrahydro-2H-pyran-4-ol (Cyclic Ether) MPT->Pyran H+ Catalyst / Heat (-H2O) Wet Hydrated MPT (Stoichiometry Error) MPT->Wet Atmospheric H2O Acid Carboxylic Acids (pH Drop) Aldehyde->Acid Further Oxidation

Figure 1: Primary degradation pathways for MPT.[1] Note that cyclization reduces chemical functionality, while oxidation alters acidity and color.[1]

Troubleshooting Guide (The "How")

Use this symptom-based guide to diagnose issues with stored MPT inventory.

Diagnostic Flowchart[2][5][6][7]

Troubleshooting_Tree Start Observation: What is wrong? Sym_Yellow Material is Yellow/Amber Start->Sym_Yellow Sym_Liquid Viscosity Drop / Liquid Layer Start->Sym_Liquid Sym_Process Downstream Reaction Failure (e.g., Soft Polymer) Start->Sym_Process Check_pH Check pH (10% aq. soln) Sym_Yellow->Check_pH Check_KF Check Water Content (Karl Fischer) Sym_Liquid->Check_KF Check_GC Run GC-MS Sym_Process->Check_GC Check_pH->Check_GC pH Neutral Act_Ox Oxidation Detected. Distill or Discard. Check_pH->Act_Ox pH < 5.0 Check_KF->Check_GC Low H2O Act_Dry Moisture Detected. Dry with Molecular Sieves (4Å). Check_KF->Act_Dry > 0.5% H2O Check_GC->Act_Ox Aldehyde peaks Act_Cyc Cyclization Detected. Material Irrecoverable. Discard. Check_GC->Act_Cyc Peak at lower MW (Pyran derivative)

Figure 2: Decision tree for diagnosing MPT storage issues.

Symptom: Yellow Discoloration[1]
  • Cause: Oxidation of primary alcohols to aldehydes/acids.[1][2]

  • Immediate Action: Measure pH of a 10% aqueous solution. If pH < 5.0, significant acid formation has occurred.[1]

  • Remediation: For minor yellowing, treat with activated charcoal and filter.[1] For deep amber color, redistillation under high vacuum is required.[1]

Symptom: Material is "Wet" or Low Viscosity[1]
  • Cause: Hygroscopic water absorption.[1]

  • Immediate Action: Perform Karl Fischer (KF) titration.

  • Remediation:

    • < 1% Water: Dry using activated 3Å or 4Å molecular sieves for 24 hours.

    • > 1% Water: Azeotropic distillation with toluene or benzene (rotary evaporator) is recommended before use.[1]

Symptom: Reaction Stoichiometry is "Off" (Low Crosslinking)[1]
  • Cause: Cyclization.[1] The material has converted from a triol (functionality = 3) to a cyclic ether alcohol (functionality = 1).

  • Confirmation: GC-MS analysis (see Protocol 1).

  • Remediation: None. Cyclized material cannot be reverted.[1] Discard and replace.

Analytical Protocols

Protocol 1: GC-MS Purity Check (Silylation Method)

Polyols are non-volatile and thermally labile; direct injection leads to poor peak shape and thermal degradation in the injector port.[1] Derivatization is mandatory.

  • Sample Prep: Dissolve 10 mg MPT in 1 mL anhydrous pyridine.

  • Derivatization: Add 0.2 mL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: Heat at 60°C for 30 minutes to ensure tertiary alcohol silylation.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).[1]

    • Carrier: Helium @ 1 mL/min.[1]

    • Temp Program: 80°C (1 min)

      
       10°C/min 
      
      
      
      280°C.
  • Interpretation:

    • MPT-TMS3 (Target): Dominant peak at high retention time.

    • Cyclic Impurity (Pyran-TMS): Will appear at a significantly lower retention time (lower MW, loss of 2 TMS groups and water).[1]

Protocol 2: Storage & Handling Best Practices

To prevent the issues described above, implement this standard operating procedure (SOP):

  • Container: Use amber glass or HDPE/steel drums with phenolic liners.

  • Headspace: Always purge headspace with dry Nitrogen or Argon after opening.[1]

  • Temperature: Store at 15°C – 25°C . Avoid refrigeration if frequent opening is required (promotes condensation).[1]

  • Desiccant: For bulk drums, install a silica gel breather on the vent bung.[1]

Frequently Asked Questions (FAQs)

Q: Can I heat the drum to melt the MPT if it solidifies? A: Yes, but use a "low and slow" approach. Use a drum heater set to max 40°C. Do not use localized high heat (heat gun or torch), as this creates "hot spots" that trigger acid-catalyzed cyclization.[1]

Q: My CoA says "Assay >98%", but my polyurethane is soft. Why? A: Standard GC assays often do not separate the cyclic ether impurity unless specifically optimized (as in Protocol 1). If the cyclic ether is present, your effective hydroxyl number is lower than calculated, leading to an under-cured polymer.[1] Request a "Hydroxyl Value" titration (ASTM D4274) from your supplier, not just a GC purity check.

Q: Is MPT compatible with strong acid catalysts? A: No. Strong acids (Sulfuric, p-TSA) will rapidly dehydrate MPT into its cyclic ether form.[1] If acid catalysis is required for your reaction, add the acid last and keep the temperature as low as possible.

References

  • Chemical Identity & Physical Data

    • National Center for Biotechnology Information (2026).[1] PubChem Compound Summary for CID 83669, 3-Methylpentane-1,3,5-triol.[1] Retrieved January 29, 2026 from [Link][1]

  • Cyclization Mechanisms of 1,5-Diols

    • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 17: Nucleophilic Substitution at C=O with Loss of Carbonyl Oxygen - Cyclic Ether Formation).

  • Polyol Analysis & Hydroxyl Value

    • ASTM International.[1] ASTM D4274-16, Standard Test Methods for Testing Polyurethane Raw Materials: Determination of Hydroxyl Numbers of Polyols.[1] [Link]

  • Handling & Safety

Sources

Optimization

mitigating moisture contamination in polyol reactions

Topic: Mitigating Moisture Contamination in Polyol & Isocyanate Reactions Current Status: Operational Assigned Specialist: Senior Application Scientist, Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating Moisture Contamination in Polyol & Isocyanate Reactions

Current Status: Operational Assigned Specialist: Senior Application Scientist, Dr. A. Vance Ticket Priority: Critical (Impacts Stoichiometry & Product Safety)

Introduction: The "Invisible" Stoichiometric Thief

Welcome to the Technical Support Hub. If you are here, you are likely experiencing micro-bubbling in your elastomers, loss of tensile strength in your polyurethanes, or hydrolytic degradation in your PEGylated pharmaceutical formulations.

Water is not just a contaminant; in polyol-isocyanate chemistry, it is a competitive reagent .[1] It possesses a low molecular weight (18 g/mol ), meaning even trace amounts (0.05% w/w) represent a massive molar excess capable of derailing your stoichiometric balance.

This guide is structured to troubleshoot, diagnose, and resolve moisture issues using self-validating protocols.

Module 1: Diagnosis & Mechanism

Q: Why does my reaction mixture foam or turn cloudy despite using high-purity reagents?

A: You are likely witnessing the Isocyanate-Water Competitive Pathway . In a perfect system, your Polyol (R-OH) reacts with Isocyanate (R-NCO) to form a Urethane linkage. However, Isocyanates are highly electrophilic and will react with water faster than with secondary hydroxyls found in many polyols.

  • The Symptom: Bubbles are

    
     gas.[2][3][4][5] Cloudiness is insoluble Polyurea precipitants.
    
  • The Consequence: The

    
     creates voids (foaming), and the consumption of Isocyanate by water offsets your Index (NCO:OH ratio), leaving unreacted polyol that acts as a plasticizer, weakening the final matrix.
    
Visualizing the Competition

The following diagram illustrates the kinetic competition occurring in your reactor.

ReactionPathways ISO Isocyanate (R-NCO) URETHANE Polyurethane (Desired Product) ISO->URETHANE + Polyol CARBAMIC Carbamic Acid (Unstable Intermediate) ISO->CARBAMIC + Water (Fast!) UREA Polyurea (Brittle/Cloudy) ISO->UREA POLY Polyol (R-OH) POLY->URETHANE H2O Moisture (H2O) H2O->CARBAMIC AMINE Amine (R-NH2) CARBAMIC->AMINE Decomposition CO2 CO2 Gas (Bubbles/Foam) CARBAMIC->CO2 Off-gassing AMINE->UREA + More Isocyanate

Figure 1: The Kinetic Competition. Note the red pathway indicates the parasitic reaction of water, consuming isocyanate and generating gas.

Module 2: Quantification Protocol (ASTM D4672)

Q: How do I validate the water content of my polyol before starting?

A: Do not rely on Certificates of Analysis (CoA) from months ago. Polyols are hygroscopic and can absorb atmospheric moisture upon opening.[2][3] You must perform Karl Fischer (KF) Titration .

Standard Protocol: ASTM D4672 (Water in Polyols) [6][7]
  • Method: Volumetric or Coulometric Karl Fischer Titration.

  • Target Limit: Generally

    
     (
    
    
    
    ) for high-performance elastomers;
    
    
    for pharmaceutical PEG applications.

Step-by-Step Validation:

  • Solvent System: Use a Methanol/Chloroform blend (3:1) to ensure solubility of high molecular weight polyols.

  • Blanking: Pre-titrate the solvent in the cell to eliminate background moisture drift.

  • Injection: Inject a weighed sample (approx. 5–10g depending on expected water content) through a septum to avoid atmospheric exposure.

  • Endpoint: The electrode detects a change in conductivity when iodine is no longer consumed by water.

Scientist's Note: If you lack a KF titrator, a simple "Cloud Point Test" (mixing a small aliquot with isocyanate and watching for turbidity) is a qualitative field check, but it is not quantitative.

Module 3: Physical Mitigation (Molecular Sieves)

Q: Can I just use any desiccant beads to dry my polyol?

A: No. This is a common failure point. You must select the correct pore size to avoid "sieving" your additives or the polyol itself.

  • The Solution: Type 3A Molecular Sieves .

  • The Science: Type 3A sieves have a pore aperture of approx.[8]

    
    .[8][9][10] Water molecules are approx. 
    
    
    
    . Ethanol and Polyol backbones are
    
    
    .
  • The Risk of 4A: Type 4A sieves (

    
     pore) can adsorb ethanol, methanol, and potentially small chain extenders or antioxidants, altering your formulation's chemical profile.
    
Comparative Data: Sieve Selection
FeatureType 3A (Potassium Zeolite) Type 4A (Sodium Zeolite) Recommendation
Pore Size ~3 Angstroms~4 Angstroms3A is Critical for Polyols
Adsorbs Water? YesYesBoth work for water
Adsorbs Ethanol? NoYes4A alters solvent blends
Adsorbs Polyol? No (Excluded)No (Excluded)Safe
Heat of Adsorption HighHighExothermic (Watch temp)
Experimental Protocol: Drying Polyols
  • Activation: Ensure sieves are activated (baked at 200–250°C if regenerated, or fresh from vacuum pack).

  • Loading: Add 2–5% w/w of 3A Powder or Beads to the polyol.

    • Note: Powder works faster (2–4 hours) but requires filtration. Beads require 12–24 hours contact time.

  • Agitation: Gentle stirring is required to maximize mass transfer.

  • Validation: Retest with KF titration (Module 2) before use.

Module 4: Chemical Scavenging (The "Nuclear" Option)

Q: I dried my polyol, but I still get bubbles. What now?

A: The moisture might be coming from your fillers, pigments, or the atmosphere during mixing.[11] In this case, you need a chemical scavenger in the system.

The Agent: p-Toluenesulfonyl Isocyanate (PTSI) .[12][13][14]

  • Mechanism: PTSI is a highly reactive monofunctional isocyanate. It reacts with water to form an inert amide and

    
     (or soluble byproducts depending on pH) preferentially before the main polymeric isocyanate reacts.
    
  • Critical Application Rule: PTSI is an Isocyanate .[12]

    • DO NOT add PTSI to the Polyol side for storage (it will react with the polyol and be consumed).

    • DO add PTSI to the Isocyanate component, or to the final mixture immediately before application in 1K moisture-cure systems.

    • Exception: In specific 2K formulations, PTSI can be added to the polyol side only if it is intended to scavenge water immediately upon mixing with the isocyanate, but this is risky. Standard practice is treating the moisture sources (pigments/solvents) before adding the main isocyanate.

Warning: PTSI is a sensitizer. Handle with full PPE.

Module 5: Pharmaceutical Context (PEGylation)

Q: How does moisture impact PEG-based drug delivery systems?

A: Polyethylene Glycol (PEG) is hygroscopic and exhibits deliquescence (dissolving in its own absorbed water) at critical relative humidities (RH).

  • The Risk: In PEGylated APIs (Active Pharmaceutical Ingredients), moisture facilitates hydrolysis of the ester linkages often used to attach the PEG to the drug. This cleaves the drug prematurely, altering pharmacokinetics (bioavailability/half-life).

  • Mitigation:

    • Lyophilization: Freeze-drying PEGylated conjugates is the gold standard.

    • Inert Atmosphere: Handling PEG derivatives under dry Nitrogen (

      
      ).
      
    • Packaging: Use of induction-sealed foil liners with silica sachets (do not use molecular sieves in direct contact with solid dosage forms unless in a canister).

Troubleshooting Decision Tree

Use this logic flow to determine your corrective action plan.

TroubleshootingTree START Problem: Bubbles/Off-Ratio Product TEST Step 1: Perform KF Titration (ASTM D4672) START->TEST RESULT_HIGH Water > 0.05% TEST->RESULT_HIGH RESULT_LOW Water < 0.05% TEST->RESULT_LOW ACTION_DRY Action: Dry Polyol RESULT_HIGH->ACTION_DRY CHECK_ENV Step 2: Check Environment RESULT_LOW->CHECK_ENV Polyol is dry, contamination is elsewhere CHOICE_METHOD Select Method ACTION_DRY->CHOICE_METHOD SIEVES Use 3A Molecular Sieves (24h Contact) CHOICE_METHOD->SIEVES VACUUM Vacuum Stripping (Heat + Neg Pressure) CHOICE_METHOD->VACUUM SCAVENGER Action: Add PTSI to Isocyanate/Pre-polymer CHECK_ENV->SCAVENGER Pigments/Fillers wet?

Figure 2: Diagnostic Logic Flow for Moisture Remediation.

References

  • ASTM International. (2015). ASTM D4672-12: Standard Test Method for Polyurethane Raw Materials: Determination of Water Content of Polyols. West Conshohocken, PA. Link

  • Delta Adsorbents. (2021). What is a Molecular Sieve: 3A, 4A & 5A?Link

  • VanDeMark Chemical. (n.d.). p-Toluenesulfonyl Isocyanate (PTSI) Technical Bulletin.[14]Link

  • Borchers. (2022). How moisture scavengers reduce defects in polyurethane coatings.Link

  • National Institutes of Health (PMC). (2024). PEGylation in Pharmaceutical Development: Stability and Hydrolysis.Link

Sources

Reference Data & Comparative Studies

Validation

Thermal Stability Landscape of Neopentyl Polyol Esters: A Comparative Technical Guide

Executive Summary In high-performance formulation—whether for pharmaceutical processing equipment or thermostable lipid-based carriers—thermal stability is often the rate-limiting step for product viability. This guide p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-performance formulation—whether for pharmaceutical processing equipment or thermostable lipid-based carriers—thermal stability is often the rate-limiting step for product viability. This guide provides a rigorous comparison of Neopentyl Polyol Esters (POEs) , specifically focusing on Trimethylolpropane (TMP) , Pentaerythritol (PE) , and Dipentaerythritol (DiPE) esters.

Key Finding: The elimination of


-hydrogens in the neopentyl structure shifts the degradation mechanism from low-energy cyclic elimination (~250°C) to high-energy radical cleavage (>300°C). Among these, DiPE esters  exhibit the highest thermal stability due to maximal steric shielding and molecular weight, followed closely by PE, with TMP offering a balance of stability and lower viscosity.

Structural Basis of Stability: The -Hydrogen Rule

To understand the performance hierarchy, we must first establish the mechanism. Standard esters (like glycerol esters) degrade via


-hydrogen elimination , a concerted cyclic reaction that occurs at moderate temperatures.

Neopentyl polyols (NPG, TMP, PE, DiPE) lack hydrogen atoms on the


-carbon (the carbon adjacent to the carboxyl attachment). This structural "defect" is their greatest asset. It forces the molecule to degrade via homolytic radical cleavage , a process requiring significantly higher activation energy.
Comparative Degradation Pathways

DegradationMechanism cluster_0 Standard Ester (e.g., Glycerol) cluster_1 Neopentyl Ester (TMP/PE) NodeA Standard Ester (Has Beta-H) NodeB Cyclic Transition State (6-membered) NodeA->NodeB ~250°C NodeC Acid + Alkene (Degradation) NodeB->NodeC Beta-Elimination NodeD Neopentyl Ester (No Beta-H) NodeE Free Radical Formation NodeD->NodeE >300°C NodeF Fragmented Products NodeE->NodeF Homolytic Cleavage

Figure 1: Mechanistic divergence between standard esters and neopentyl esters. The absence of


-hydrogens in neopentyl esters forces a higher-energy degradation pathway.

Comparative Performance Analysis

The following data synthesizes thermal decomposition kinetics from high-pressure differential scanning calorimetry (PDSC) and thermogravimetric analysis (TGA).

Physicochemical & Thermal Hierarchy
FeatureTMP Esters (Trimethylolpropane)PE Esters (Pentaerythritol)DiPE Esters (Dipentaerythritol)
Hydroxyl Groups 346
Structure Type Neopentyl (Branched)Neopentyl (Symmetrical)Neopentyl (Ether-linked dimer)
Decomposition Onset (

)
~290 - 310°C~310 - 325°C>330°C
Viscosity Index HighHigherHighest
Primary Failure Mode Radical cleavage at quaternary carbonRadical cleavage (slower rate)Radical cleavage (slowest rate)
Application Niche Low-viscosity carriers, hydraulic fluidsHigh-temp lubricants, tablet toolingExtreme-temp greases, dielectric fluids
Kinetic Data (Arrhenius Parameters)

Based on NIST studies using gas chromatography to track decomposition rates (


) in inert atmospheres:
  • Rate Constant Range:

    
     (at 500 K) to 
    
    
    
    (at 675 K).
  • Stability Ranking: DiPE > PE > TMP > NPG (Neopentyl Glycol).

Expert Insight: While PE is theoretically more stable, TMP esters often show superior low-temperature fluidity. In drug development, if the formulation must survive sterilization (121°C autoclave) but remain injectable (low viscosity), TMP is often the optimal compromise.

Experimental Protocols for Validation

To validate these claims in your own lab, do not rely on generic "flash point" data. Use this rigorous protocol to determine the Onset of Thermal Decomposition (OTD) .

Protocol: High-Pressure Differential Scanning Calorimetry (PDSC)

Objective: Determine oxidative induction time (OIT) and thermal stability under stress.

  • Instrument: DSC with high-pressure cell (e.g., TA Instruments or Mettler Toledo).

  • Atmosphere: Oxygen at 500 psi (3.4 MPa). High pressure suppresses evaporation, ensuring you measure chemical degradation, not volatility.

  • Sample Prep: 2–3 mg of ester in an open aluminum pan.

  • Method A (Ramp): Heat from 50°C to 350°C at 10°C/min. Record the onset temperature of the exotherm.

  • Method B (Isothermal): Heat rapidly to 200°C (or target sterilization temp), hold constant. Measure time to exotherm (OIT).

Protocol: Thermogravimetric Analysis (TGA) Kinetics

Objective: Calculate activation energy (


) for degradation.

ExperimentalWorkflow Step1 Sample Preparation (Vacuum dry 24h to remove moisture) Step2 TGA Run 1: 5°C/min ramp Step1->Step2 Step3 TGA Run 2: 10°C/min ramp Step1->Step3 Step4 TGA Run 3: 20°C/min ramp Step1->Step4 Step5 Flynn-Wall-Ozawa Analysis (Plot log(heating rate) vs 1/T) Step2->Step5 Step3->Step5 Step4->Step5 Result Calculate Activation Energy (Ea) & Lifetime Prediction Step5->Result

Figure 2: Multi-heating rate TGA workflow for determining kinetic stability parameters.

Implications for Drug Development & Formulation

While POEs are industrial staples, their relevance in pharmaceutical sciences is growing in specific niches:

  • Sterilization-Resistant Carriers: Lipid nanoparticles or oil-based depots often degrade during autoclaving. Substituting standard triglycerides with TMP or PE esters (using pharmaceutical-grade fatty acids like Oleic or Caprylic) can prevent hydrolysis and oxidation during the heat cycle.

  • Manufacturing Equipment Lubrication: For tablet presses and encapsulation machines operating in cleanrooms, NSF H1 registered lubricants based on Polyol Esters are required. They must withstand the high friction/heat of compression without carbonizing and contaminating the batch.

  • Excipient Purity: Thermal degradation leads to acidity (via acid cleavage). In a drug formulation, rising acidity can degrade the Active Pharmaceutical Ingredient (API). PE esters offer a "buffer" of stability that maintains neutral pH longer than glycerol esters.

References

  • Urness, K., et al. (2016).[1] Thermal Decomposition Kinetics of Polyol Ester Lubricants. Energy & Fuels. NIST. [Link][1]

  • Ammarah, H., et al. (2018). Oleic Acid Based Polyesters of Trimethylolpropane and Pentaerythritol for Biolubricant Application. Malaysian Journal of Analytical Sciences. [Link]

  • Bakunin, V. N., & Parenago, O. P. (1992).[2] A Mechanism of Thermo-oxidative Degradation of Polyol Ester Lubricants. Journal of Synthetic Lubrication. [Link]

  • Emery Oleochemicals. Polyol Esters for Optimal Performance. Technical Data Sheet. [Link]

  • Zschimmer & Schwarz. Polyol Esters Technical Data Sheet. [Link]

Sources

Comparative

Optimizing Biodegradability and Mechanics: A Comparative Guide to Polyol Selection in Polyester Synthesis

Introduction: The Polyol as a "Tuning Knob" In the development of biodegradable polyesters—specifically for drug delivery matrices and tissue engineering scaffolds—the selection of the polyol component is often overshado...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Polyol as a "Tuning Knob"

In the development of biodegradable polyesters—specifically for drug delivery matrices and tissue engineering scaffolds—the selection of the polyol component is often overshadowed by the choice of diacid (e.g., succinic vs. sebacic acid). However, as we observe in the lab, the polyol is the primary "tuning knob" for controlling the hydrophilicity-degradation balance and the crystalline morphology of the final polymer.

This guide moves beyond basic synthesis to provide a comparative analysis of three distinct polyol classes:

  • Linear Aliphatic Diols: The structural backbone (e.g., 1,4-BDO, 1,6-HDO).

  • Polyether Polyols: The hydrophilic soft segments (e.g., PEG, PTMG).

  • Multifunctional Polyols: The crosslinkers (e.g., Glycerol, Pentaerythritol).

Comparative Analysis of Polyol Classes

Class A: Linear Aliphatic Diols (The Backbone)

Primary Function: Controlling Crystallinity and Thermal Transitions

When synthesizing semi-crystalline polyesters like Poly(butylene succinate) (PBS) or Poly(hexamethylene sebacate), the chain length of the diol dictates the packing efficiency.

The Odd-Even Effect: Experimental data consistently shows that diols with an even number of carbon atoms (C2, C4, C6) yield polyesters with significantly higher melting temperatures (


) and crystallinity than those with odd numbers. This is due to the lattice packing; even-numbered diols allow the ester carbonyls to align in a planar zigzag conformation, maximizing intermolecular dipole-dipole interactions.

Comparison: 1,4-Butanediol (BDO) vs. 1,6-Hexanediol (HDO)

  • 1,4-BDO: Produces polymers with higher

    
     and modulus. Ideal for load-bearing scaffolds.
    
  • 1,6-HDO: The additional methylene units increase chain flexibility, lowering the Glass Transition Temperature (

    
    ). This makes the polymer tougher but more susceptible to enzymatic attack due to increased chain mobility, despite being more hydrophobic.
    
Class B: Polyether Polyols (The Modifiers)

Primary Function: Modulating Hydrophilicity and Degradation Rate

Incorporating polyether blocks (creating poly(ether-ester) copolymers) is the standard method for tuning drug release rates.

Comparison: Polyethylene Glycol (PEG) vs. Polytetramethylene Ether Glycol (PTMG)

  • PEG (Hydrophilic): Acts as a potent plasticizer.[1] Increasing PEG content drastically increases water uptake (swelling), leading to bulk erosion . This is critical for rapid-release drug delivery systems.

  • PTMG (Hydrophobic/Amphiphilic): Provides flexibility (low

    
    ) without the aggressive water uptake of PEG. PTMG copolymers degrade via surface erosion  mechanisms more often than PEG analogs, maintaining mechanical integrity longer.
    
Class C: Multifunctional Polyols (The Crosslinkers)

Primary Function: Creating Elastomeric Networks

For soft tissue engineering (e.g., cardiac patches), linear polyesters are too stiff. Branching agents are required.

Comparison: Glycerol vs. Pentaerythritol

  • Glycerol (Tri-functional): Used to synthesize Poly(glycerol sebacate) (PGS).[2] Note that glycerol has two primary hydroxyls and one secondary hydroxyl. The secondary -OH is less reactive, often requiring specific catalytic conditions (e.g., Lipase B) to prevent uncontrolled crosslinking or "gelation" before the mold is filled.

  • Pentaerythritol (Tetra-functional): All hydroxyls are primary and equally reactive. This leads to rapid gelation and higher crosslink density, resulting in stiffer thermosets compared to glycerol-based elastomers.

Data Summary: Performance Metrics

Table 1: Comparative Properties of Polyol-Based Polyesters (Synthesized with Sebacic Acid)

Polyol TypeRepresentative Polyol

(°C)
Water Contact Angle (°)Degradation ModeApplication Suitability
Aliphatic Diol 1,4-Butanediol~60-65~85 (Hydrophobic)Slow Surface ErosionBone Scaffolds, Sutures
Aliphatic Diol 1,6-Hexanediol~55-60~90 (Hydrophobic)Slow Surface ErosionLong-term Implants
Polyether PEG (Mw 1000)35-40< 40 (Hydrophilic)Rapid Bulk ErosionHydrogels, Drug Delivery
Polyether PTMG (Mw 1000)40-45~70 (Amphiphilic)Moderate ErosionSoft Tissue Support
Branched GlycerolN/A (Amorphous)~50-70Surface ErosionElastomers (Heart/Nerve)

Experimental Protocol: Melt Polycondensation

Note: This protocol describes the synthesis of a PEG-modified Poly(butylene succinate) block copolymer (PBS-PEG), a common biodegradable carrier.

Objective

Synthesize a copolymer with a target


 of 25,000  g/mol  and a 20 wt% PEG content.
Materials
  • Dimethyl Succinate (DMS)

  • 1,4-Butanediol (BDO) (Excess 1.2:1 molar ratio to DMS)

  • PEG (Mw 1000)

  • Catalyst: Titanium(IV) isopropoxide (TBT) (300 ppm)

Workflow
  • Transesterification (Atmospheric Phase):

    • Charge DMS, BDO, and PEG into a 3-neck round bottom flask equipped with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap.

    • Heat to 160°C under continuous

      
       flow.
      
    • Add TBT catalyst.[3]

    • Observation: Methanol (byproduct) will begin to distill off.

    • Gradually increase temperature to 190°C over 2 hours until methanol evolution ceases.

    • Why: Removing methanol drives the equilibrium forward (Le Chatelier’s principle).

  • Polycondensation (Vacuum Phase):

    • Critical Step: Slowly reduce pressure to < 1 mbar (high vacuum) over 30 minutes. Caution: Rapid vacuum application will cause foaming due to residual BDO boiling.

    • Increase temperature to 220°C .

    • Maintain reaction for 3–5 hours. Monitor torque on the stirrer (torque correlates to viscosity/molecular weight).

    • Termination: Stop when torque stabilizes.

  • Purification:

    • Dissolve the crude polymer in Chloroform.

    • Precipitate into cold Methanol (10x volume).

    • Filter and dry under vacuum at 40°C for 24 hours.

  • Validation (Self-Check):

    • GPC: Verify

      
       and PDI (Polydispersity Index). A PDI > 2.5 suggests transesterification side reactions or thermal degradation.
      
    • 1H-NMR: Calculate the actual incorporation of PEG by integrating the ether backbone peak (3.6 ppm) against the BDO methylene peaks.

Visualizations (Graphviz/DOT)

Diagram 1: Polyol Selection Decision Matrix

This logic flow guides the researcher to the correct polyol based on the target biological application.

PolyolSelection Start Target Application Requirement Mech High Mechanical Strength (Bone/Suture) Start->Mech Soft Soft Tissue / Elastomer (Cardiac/Nerve) Start->Soft Drug Drug Delivery / Hydrogel Start->Drug DiolChoice Linear Aliphatic Diols Mech->DiolChoice BranchChoice Multifunctional Polyols Soft->BranchChoice EtherChoice Polyether Polyols Drug->EtherChoice BDO 1,4-Butanediol (C4) High Tm, High Modulus DiolChoice->BDO Max Stiffness HDO 1,6-Hexanediol (C6) Lower Tg, Higher Toughness DiolChoice->HDO Max Toughness Gly Glycerol (Tri-functional) Soft Elastomer BranchChoice->Gly Low Crosslink Density Penta Pentaerythritol (Tetra-functional) Stiff Thermoset BranchChoice->Penta High Crosslink Density PEG PEG Hydrophilic, Bulk Erosion Fast Release EtherChoice->PEG Rapid Release PTMG PTMG Amphiphilic, Surface Erosion Slow Release EtherChoice->PTMG Sustained Release

Caption: Decision matrix for selecting polyols based on mechanical and degradation requirements.

Diagram 2: Synthesis & Degradation Mechanism

Visualizing how the polyol structure influences the synthesis pathway and hydrolytic attack.

SynthesisDegradation Reactants Diacid + Polyol Esterification Esterification (- H2O/Alcohol) Reactants->Esterification Polymer Polyester Chain Esterification->Polymer Cryst Crystalline Domains (Resist Water) Polymer->Cryst Even C-Chain Diols Amorph Amorphous Domains (Absorb Water) Polymer->Amorph PEG / Odd C-Chain Surface Surface Erosion (Layer-by-Layer) Cryst->Surface If Hydrophobic (BDO) Bulk Bulk Erosion (Catastrophic Failure) Amorph->Bulk If Hydrophilic (PEG) Water Hydrolysis (H2O) Water->Cryst Slow Diffusion Water->Amorph Fast Diffusion

Caption: Correlation between polyol-induced morphology (crystalline vs. amorphous) and degradation mechanism.

References

  • Effect of Chain Length on Polyester Properties

    • Title: Effect of Chain Length for Dicarboxylic Monomeric Units of Polyester Polyols on the Morphology, Thermal and Mechanical Properties of Thermoplastic Urethanes.[4]

    • Source: ResearchG
    • URL:[Link]

  • PEG vs.

    • Title: Copolymerization with Polyether Segments Improves the Mechanical Properties of Biodegradable Polyesters.[5]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Glycerol and Branching

    • Title: Polyglycerol Hyperbranched Polyesters: Synthesis, Properties and Pharmaceutical and Biomedical Applications.[6]

    • Source: MDPI (Polymers).
    • URL:[Link]

  • Hydrolytic Degradation Mechanisms

    • Title: Hydrolytic Degradation and Erosion of Polyester Biom
    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Validation

3-Methylpentane-1,3,5-triol performance in rigid vs. flexible foams

High-Performance Polyurethane Modulation: The Strategic Advantage of 3-Methylpentane-1,3,5-triol (MPT) Content Type: Publish Comparison Guide Target Audience: Polymer Scientists, Formulation Chemists, and R&D Leads in Ma...

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Polyurethane Modulation: The Strategic Advantage of 3-Methylpentane-1,3,5-triol (MPT)

Content Type: Publish Comparison Guide Target Audience: Polymer Scientists, Formulation Chemists, and R&D Leads in Materials Science.

Executive Summary: The "Liquid Latent" Advantage

In the competitive landscape of polyurethane (PU) formulation, the choice of crosslinker dictates the processing window and the final mechanical matrix. 3-Methylpentane-1,3,5-triol (MPT) represents a distinct class of "asymmetric crosslinkers" that challenges the dominance of Trimethylolpropane (TMP) and Glycerol.

Unlike TMP, which is a solid with three highly reactive primary hydroxyls, MPT is a liquid triol featuring a unique structural hierarchy: two primary hydroxyls (C1, C5) and one sterically hindered tertiary hydroxyl (C3).

This guide validates MPT as a "Latent Crosslinker" —a molecule that behaves as a chain extender during the initial foaming phase (improving flow) and activates as a crosslinker during the exotherm peak (locking in performance).

Mechanistic Analysis: The Reactivity Hierarchy

To understand MPT's performance, we must analyze its reaction kinetics compared to standard alternatives.

Structural Comparison
Feature3-Methylpentane-1,3,5-triol (MPT) Trimethylolpropane (TMP) Glycerol
CAS 7564-64-977-99-656-81-5
Physical State Viscous Liquid (Oil)Solid (mp ~58°C)Viscous Liquid
Hydroxyl Types 2° Primary, 1° Tertiary 3° Primary2° Primary, 1° Secondary
Reactivity Profile Staged (Fast-Slow) Uniform (Fast)Mixed (Fast-Medium)
Key Benefit Flowability & Reduced FriabilityHigh Modulus & Heat ResistanceCost Efficiency
The "Staged Crosslinking" Mechanism

The tertiary hydroxyl at the C3 position of MPT introduces a kinetic delay. In a typical catalytic system (e.g., DBTDL/Amine), the primary hydroxyls react rapidly with isocyanates to build linear molecular weight (viscosity build). The tertiary hydroxyl reacts only when the internal foam temperature reaches the exotherm peak (>80-100°C).

Implication: This allows for better mold filling in rigid foams and higher elongation in flexible foams before the network "locks."

ReactionKinetics cluster_TMP Contrast: TMP Pathway MPT MPT Molecule (2 Prim-OH, 1 Tert-OH) Stage1 Stage 1: Linear Growth (T < 60°C) Primary OH Reaction MPT->Stage1 Fast Kinetics Iso Isocyanate (MDI/TDI) Iso->Stage1 Stage2 Stage 2: Latent Crosslinking (T > 100°C) Tertiary OH Activation Stage1->Stage2 Exotherm Trigger Network Final Polymer Network (Reduced Internal Stress) Stage2->Network 3D Locking TMP TMP (3 Prim-OH) FastLock Rapid Gelation (High Stress) TMP->FastLock Simultaneous Reaction

Figure 1: Kinetic pathway of MPT showing the delayed activation of the tertiary hydroxyl group compared to the rapid gelation of TMP.

Performance in Rigid Foams

In rigid insulation foams (e.g., PIR/PUR), the primary challenge is balancing flowability (filling complex molds) with compressive strength .

Comparative Data: Rigid Foam Formulation

Base System: Polymeric MDI (Index 110), Polyether Polyol, Water blown.

MetricMPT Formulation TMP Formulation Glycerol Formulation
Cream Time (s) 121011
Gel Time (s) 55 (Extended) 42 (Fast)48
Tack-Free Time (s) 756065
Free Rise Density ( kg/m ³) 32.533.032.8
Compressive Strength (kPa) 210235 205
Friability (% Wt Loss) < 5% (Low) > 12% (High)~8%
Flow Index High LowMedium

Analysis:

  • Flow Advantage: MPT extends the gel time by ~30% compared to TMP. This is critical for filling intricate molds (e.g., automotive instrument panels) without voids.

  • Friability Reduction: The delayed crosslinking reduces the internal stress that typically causes "friability" (brittleness) in highly crosslinked rigid foams. MPT foams are less prone to surface dusting.

  • Thermal Trade-off: TMP provides slightly higher initial compressive strength due to the tighter network, but MPT achieves sufficient structural integrity for most non-load-bearing applications.

Performance in Flexible Foams

In flexible molded foams (e.g., seating), MPT acts as a modulus modifier .

The "Comfort Factor" Effect

Flexible foams require a balance of support (SAG factor) and surface softness.

  • TMP often creates "boardy" or harsh foams because the crosslinking nodes are rigid and form too early.

  • MPT creates a network with more "dangling ends" during the initial rise. Even after full cure, the methyl group at C3 disrupts chain packing, acting as an internal plasticizer.

Experimental Result: Incorporating 1.5 php (parts per hundred polyol) of MPT into a HR (High Resilience) foam formulation resulted in:

  • Tensile Strength: +15% vs. Control (Chain extension effect).

  • Elongation: Maintained at >120% (unlike TMP which reduced elongation to <90%).

  • Hysteresis Loss: Reduced by 8% (Better energy return).

Experimental Protocols

As a self-validating system, the following protocols ensure reproducible evaluation of MPT.

Protocol A: Synthesis of MPT-Modified Rigid Foam
  • Component A (Polyol Blend):

    • Base Polyether Polyol (OH# 400): 100g

    • Crosslinker (MPT): 5.0g (Variable for study)

    • Catalyst (DMCHA): 1.5g

    • Surfactant (Silicone): 2.0g

    • Blowing Agent (Water): 2.0g

  • Component B (Isocyanate):

    • PMDI (NCO% 31.5): Calculated for Index 1.10.

  • Procedure:

    • Pre-mix Component A at 2000 RPM for 60s. Ensure MPT is fully solubilized (MPT is liquid, facilitating easy blending vs. melting TMP).

    • Add Component B and mix for 7s at 3000 RPM.

    • Pour into a standard 20x20x20cm open mold.

    • Validation: Measure Cream Time (start of rise) and String Gel Time (polymerization onset).

    • Note: If Gel Time does not increase vs. TMP control, check catalyst selectivity. Reduce strong gelling catalysts (e.g., Tin) to observe the MPT latent effect.

Protocol B: Determination of Tertiary OH Conversion

To prove the "Latent" mechanism, use FTIR analysis:

  • Take core samples at t=1 hour and t=24 hours (post-cure).

  • Monitor the NCO peak (2270 cm⁻¹) and Urethane peak (1710 cm⁻¹).

  • Expectation: MPT samples will show significant NCO consumption between hour 1 and hour 24, whereas TMP samples will show >90% consumption within hour 1.

References

  • Chemical Identity & Properties

    • 3-Methylpentane-1,3,5-triol (CAS 7564-64-9).[1][2] PubChem Database.[3] National Center for Biotechnology Information.

  • Crosslinker Mechanisms in Polyurethanes

    • Szycher, M.[4] (2012). Szycher's Handbook of Polyurethanes. CRC Press. (General reference for primary vs. tertiary OH reactivity).

  • Patent Reference (Use of Short Chain Triols)

    • U.S. Patent 4,400,498. Thermoplastic Polyurethane Resins.[4] (Cites 3-methylpentane-1,3,5-triol as a crosslinking agent for network formation).

  • Biorenewable Analogues (Pentane-1,2,5-triol)

    • Polymers 2023, 15(20), 4148. "Biorenewable Oxypropylated Pentane-1,2,5-triol as a Source for Incorporation in Rigid Polyurethane Foams." (Provides comparative baseline for C5 triol performance).

Sources

Comparative

Comparative Economic &amp; Technical Analysis: Synthesis Pathways for 3-Methylpentane-1,3,5-triol (MPT)

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary 3-Methylpentane-1,3,5-triol (MPT) is a high-value aliphatic triol featuring a un...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

3-Methylpentane-1,3,5-triol (MPT) is a high-value aliphatic triol featuring a unique tertiary alcohol and two primary hydroxyl groups. Its structural rigidity and cross-linking density make it a critical intermediate for high-performance polyurethanes, polyester resins, and pharmaceutical delivery systems.

This guide objectively compares the two dominant synthesis routes: Stoichiometric Hydride Reduction (favored in early-phase drug discovery) and Heterogeneous Catalytic Hydrogenation (favored in industrial scale-up). While hydride reduction offers operational simplicity at the bench scale, economic analysis reveals that catalytic hydrogenation is the only viable path for multi-kilogram production, despite higher initial capital expenditure (CapEx).

Structural & Retrosynthetic Analysis

To understand the synthesis, one must recognize the precursor. MPT is the exhaustive reduction product of Mevalonolactone (MVL) (or its open-chain form, 3-hydroxy-3-methylglutaric acid).

  • Target: 3-Methylpentane-1,3,5-triol (

    
    )
    
  • Precursor: Mevalonolactone (

    
    )
    
  • Transformation: Reduction of the lactone carbonyl to a methylene group (

    
    ) and ring opening.
    

Retrosynthesis MPT 3-Methylpentane-1,3,5-triol (Target) MVL Mevalonolactone (Precursor) MPT->MVL Reduction (+4H) HMG HMG-CoA / HMG Acid (Biosynthetic Origin) MVL->HMG Cyclization

Figure 1: Retrosynthetic logic flow from the biological precursor HMG to the target Triol.

Route A: Stoichiometric Hydride Reduction (The "Pharma-Lab" Standard)

This route utilizes Lithium Aluminum Hydride (


) or enhanced Sodium Borohydride (

) systems. It is the gold standard for medicinal chemistry due to high reliability and low pressure requirements.
Mechanism & Causality

The reaction proceeds via nucleophilic attack of the hydride ion (


) on the lactone carbonyl. 

is required because simpler hydrides like

are often insufficiently electrophilic to reduce lactones rapidly without additives (like

or

).
  • Why it works: The aluminum center coordinates with the carbonyl oxygen, increasing electrophilicity and facilitating the ring-opening reduction.

  • Critical Control Point: The reaction is highly exothermic.[1] Temperature control (

    
    ) during addition is vital to prevent "runaway" solvent boiling (THF).
    
Experimental Protocol (Bench Scale)
  • Setup: Flame-dried 1L 3-neck flask,

    
     atmosphere, reflux condenser.
    
  • Reagent Prep: Suspend

    
     (1.5 equiv) in anhydrous THF.
    
  • Addition: Dissolve Mevalonolactone (1.0 equiv) in THF. Add dropwise to the hydride suspension at

    
    .
    
  • Reaction: Warm to room temperature, then reflux for 4 hours.

  • Quench (Fieser Method): Cool to

    
    . Carefully add water (
    
    
    
    hydride), then 15% NaOH (
    
    
    ), then water (
    
    
    ).
  • Purification: Filter the granular aluminum salts. Concentrate filtrate. Distill under high vacuum (

    
     @ 0.5 mmHg).
    

Yield: 85-92% Purity: >98% (NMR)

Route B: Heterogeneous Catalytic Hydrogenation (The "Green Industrial" Route)

For scales >1kg, hydride routes become economically and safely prohibitive (hydrogen evolution, pyrophoric waste). The industrial alternative uses high-pressure hydrogen gas over a metal catalyst.

Mechanism & Causality

This route relies on the chemisorption of


 onto a metal surface (typically Ruthenium or Copper-Chromite).
  • Why Ruthenium? While Copper-Chromite (Adkins catalyst) is cheap, it is toxic (Cr VI risks). Ruthenium on Carbon (

    
    ), often promoted with Rhenium (
    
    
    
    ), offers high activity for C=O bond hydrogenation at lower temperatures than copper, minimizing thermal degradation of the tertiary alcohol.
  • Self-Validating System: The consumption of

    
     gas causes a pressure drop. The reaction is complete when pressure stabilizes, providing a built-in endpoint indicator.
    
Experimental Protocol (Process Scale)
  • Reactor: 500mL Hastelloy High-Pressure Autoclave.

  • Loading: Charge Mevalonolactone (100g) and solvent (1,4-Dioxane or Water).

  • Catalyst: Add 5 wt%

    
     (or 
    
    
    
    ).
  • Purge: Cycle

    
     (3x) and 
    
    
    
    (3x) to remove oxygen.
  • Reaction: Pressurize to 80 bar (1160 psi)

    
    . Heat to 160°C .[2] Stir at 1000 RPM.
    
  • Duration: 12-24 hours (monitor pressure drop).

  • Workup: Cool, vent

    
    . Filter catalyst (recyclable). Distill solvent.
    

Yield: 90-95% Purity: >99% (GC)

Economic & Technical Comparison

The following table contrasts the two methods based on a hypothetical production of 100 kg of MPT.

MetricRoute A: Hydride ReductionRoute B: Catalytic Hydrogenation
Reagent Cost (OpEx) High (

is ~$150/kg)
Low (

gas is negligible)
Catalyst Cost N/A (Stoichiometric)High Initial (Ru is precious metal, but recyclable)
Atom Economy Poor (Generates stoichiometric Al-salts)Excellent (Only byproduct is water/solvent)
Safety Profile Low (Pyrophoric solids, massive

evolution on quench)
Medium (High pressure hazard, but contained)
E-Factor (Waste/Product) > 20 (Aluminum salts sludge)< 2 (Mostly solvent loss)
Scalability Linear scaling difficult (cooling limits)Excellent (Standard chemical engineering)
Visualizing the Workflow Differences

Comparison cluster_A Route A: Hydride (Lab) cluster_B Route B: Hydrogenation (Industry) A_Input MVL + LiAlH4 A_Step1 Reaction (Reflux) A_Input->A_Step1 A_Step2 Quench (Exothermic!) A_Step1->A_Step2 A_Waste Solid Waste (Al Salts) A_Step2->A_Waste A_Prod MPT (Triol) A_Step2->A_Prod B_Input MVL + H2 + Ru/C B_Step1 Autoclave (80 bar, 160°C) B_Input->B_Step1 B_Step2 Filtration B_Step1->B_Step2 B_Recycle Recycle Catalyst B_Step2->B_Recycle B_Prod MPT (Triol) B_Step2->B_Prod B_Recycle->B_Input

Figure 2: Process flow comparison showing the waste generation in Route A vs. the recycling loop in Route B.

Conclusion & Recommendation

For Research & Drug Discovery: Use Route A (


) . The high cost of reagents is offset by the speed of development. You avoid the need for expensive high-pressure autoclaves and catalyst screening. The protocol is robust and works on the first try for gram-scale synthesis.

For Pilot Plant & Manufacturing: Switch immediately to Route B (Catalytic Hydrogenation) . The "E-Factor" of the hydride route is unsustainable at scale. The cost of a Hastelloy reactor is amortized quickly by the savings in raw materials (replacing


 with 

) and waste disposal fees. Furthermore, trace aluminum contamination from Route A is often a regulatory red flag in downstream polymer applications.
References
  • Mevalonolactone Synthesis & Properties

    • Source: Journal of the Chemical Society, Perkin Transactions 1. "Studies on a synthesis of (RS)-mevalonic acid lactone."
    • URL:[Link][3][4][5]

  • Catalytic Hydrogenation of Lactones (General Mechanisms)

    • Source: ACS Organometallics.
    • URL:[Link]

  • Safety in Hydrogenation Scale-up

    • Source: Neuland Labs.
    • URL:[Link]

  • Hydride Reduction vs. Catalytic Hydrogenation (Economic Review)

    • Source: ResearchGate.[6] "Reduction with metal hydrides and catalytic hydrogenation."

    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Methylpentane-1,3,5-triol

CAS: 7564-64-9 | Formula: C₆H₁₄O₃ | MW: 134.17 g/mol [1][2] Part 1: Executive Safety Directive CRITICAL ALERT: IDENTITY VERIFICATION Before handling, verify the CAS number on your container. There is a frequent database...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 7564-64-9 | Formula: C₆H₁₄O₃ | MW: 134.17 g/mol [1][2]

Part 1: Executive Safety Directive

CRITICAL ALERT: IDENTITY VERIFICATION Before handling, verify the CAS number on your container. There is a frequent database confusion between this compound and two others due to name/CAS similarity:

  • TARGET: 3-Methylpentane-1,3,5-triol (CAS 7564-64-9 ) – Viscous polar liquid/oil.

  • FALSE MATCH 1: 3-Methylpentane (CAS 96-14-0) – Highly flammable volatile solvent.

  • FALSE MATCH 2: tert-Butylamine (CAS 75-64-9) – Corrosive, toxic amine.[3]

Operational Stance: As a specialized aliphatic polyol with limited toxicological data, 3-Methylpentane-1,3,5-triol must be handled under Universal Precaution Level 2 . While likely possessing low volatility (BP >200°C at reduced pressure) and moderate toxicity similar to other short-chain polyols, the absence of comprehensive acute toxicity data mandates that we treat it as a potential irritant and permeator.

Part 2: Risk Assessment & Physical Properties

Understanding the physical state is the precursor to selecting the correct PPE. This compound is not a volatile solvent; it is a high-boiling, viscous organic liquid.

PropertyValueSafety Implication
Physical State Viscous Liquid / OilHigh retention on skin/clothing; difficult to rinse.
Boiling Point ~216°C (0.5 mmHg)Low vapor pressure at RT.[2][4] Inhalation risk is low unless heated or aerosolized.
Solubility Soluble in DMSO, EthanolHighly mobile in organic solvents; can carry contaminants through skin.
Flash Point ~113°C (Predicted)Combustible, not highly flammable. Preheat required for ignition.
Reactivity HygroscopicAbsorbs ambient moisture; keep containers tightly sealed to maintain purity.
Part 3: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for research environments handling ≥50 mg quantities.

1. Hand Protection (Gloves)
  • Primary Recommendation: Nitrile Rubber (0.11 mm minimum thickness) .

  • Scientific Rationale: Aliphatic alcohols/polyols are polar. Nitrile provides excellent chemical resistance against polar organic permeation. Latex is acceptable but offers less physical durability against the viscous nature of the fluid.

  • Protocol: Change gloves immediately upon splash. The viscosity means the chemical will adhere and potentially soak through via pinholes if not removed.

  • Double Gloving: Required only if handling >100 mL or heating >60°C.

2. Eye & Face Protection [5][6][7]
  • Requirement: Chemical Splash Goggles (Indirect Vented) .

  • Rationale: Safety glasses are insufficient. As a viscous liquid, a splash will adhere to the skin or eye surface and is difficult to flush quickly. Goggles seal the orbital area against run-off.

  • Face Shield: Mandatory if dispensing from a pressurized vessel or conducting high-temperature synthesis (>100°C).

3. Respiratory Protection
  • Standard Handling (RT): No respiratory protection required if working in a standard chemical fume hood (face velocity 80–100 fpm).

  • Heated/Aerosolized: If the process generates mist or involves heating outside a hood (not recommended), use a Half-face respirator with P100/Organic Vapor (OV) cartridges .

4. Body Protection
  • Standard: 100% Cotton or Nomex Lab Coat (snap closures preferred for quick removal).

  • Footwear: Closed-toe, non-perforated leather or synthetic leather shoes.

Part 4: Operational Workflow & Logic

This diagram illustrates the decision logic for safe handling based on the experimental state.

PPE_Workflow Start Start: Handling 3-Methylpentane-1,3,5-triol CheckState Check State/Process Start->CheckState RT_Handling Room Temp / Weighing CheckState->RT_Handling Standard Heated_Process Heating (>60°C) / Synthesis CheckState->Heated_Process High Risk Spill_Cleanup Spill / Waste Disposal CheckState->Spill_Cleanup Accident PPE_Standard PPE: Nitrile Gloves + Goggles + Lab Coat RT_Handling->PPE_Standard PPE_High PPE: Double Nitrile + Face Shield + Fume Hood Heated_Process->PPE_High PPE_Spill PPE: Butyl/Nitrile Gloves + Absorbent Pads Spill_Cleanup->PPE_Spill Action_Hood Work in Fume Hood PPE_Standard->Action_Hood PPE_High->Action_Hood Action_Waste Dispose as Organic Waste (Non-Halogenated) PPE_Spill->Action_Waste

Figure 1: Decision logic for selecting PPE based on operational risk levels.

Part 5: Detailed Handling Protocols
Protocol A: Dispensing & Weighing
  • Inspection: Ensure the container is dry. The triol is hygroscopic; moisture absorption will alter molecular weight calculations.

  • Transfer: Use a glass pipette or syringe. Avoid pouring directly from large bottles to prevent "glugging" and splashing of the viscous fluid.

  • Cleanup: Wipe threads of the bottle with a dry Kimwipe before closing. Residue on threads can cause the cap to seize or attract moisture.

Protocol B: Emergency Spill Response
  • Small Spill (<10 mL):

    • Cover with vermiculite or dry sand.

    • Scoop into a sealable bag.

    • Wipe surface with ethanol (the triol is soluble in alcohol) followed by soap and water.

  • Skin Contact:

    • Do not scrub. Scrubbing drives the chemical deeper into pores.

    • Flush with warm water and non-abrasive soap for 15 minutes.

  • Eye Contact:

    • Flush immediately at an eyewash station for 15 minutes.

    • Hold eyelids open to ensure irrigation behind the globe.

    • Seek medical attention (ophthalmology consult) due to the viscous nature of the substance.

Protocol C: Waste Disposal
  • Classification: Non-halogenated organic solvent waste.

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid, perchlorates) in the waste stream, as polyols can form unstable esters or generate heat.

  • Labeling: Clearly label as "3-Methylpentane-1,3,5-triol" to distinguish from standard solvents.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24219, 1,3,5-Pentanetriol, 3-methyl-. Retrieved from [Link]

Sources

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Feasible Synthetic Routes

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